N-methyl-2-(phenylamino)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-15-14(17)12-9-5-6-10-13(12)16-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQCYVFZSHNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-methyl-2-(phenylamino)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Notably, derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising candidates in oncology and inflammatory disease research.[1][2] This technical guide aims to provide a comprehensive overview of the core properties of this compound, drawing upon data from closely related analogues and established chemical principles. This document will cover its predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, expected spectroscopic characteristics, and the known biological activities of its close derivatives to inform future research and development.
Core Physicochemical Properties
| Property | N-methylbenzamide | General Benzamide | Predicted this compound | Data Source |
| Molecular Formula | C₈H₉NO | C₇H₇NO | C₁₄H₁₄N₂O | [3],[4] |
| Molecular Weight | 135.16 g/mol | 121.14 g/mol | 226.27 g/mol | [3],[4] |
| Melting Point | 78-80 °C | 127-130 °C | Not available | [3],[4] |
| Boiling Point | 282 °C | 288 °C | Not available | [3],[4] |
| Solubility | Soluble in ethanol, slightly soluble in water. | Slightly soluble in water, soluble in organic solvents. | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; likely poorly soluble in water. | [3],[4] |
| pKa | ~17 (amide proton) | ~17 (amide proton) | Not available | |
| LogP | 1.13 | 0.64 | Predicted: ~2.5-3.5 |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and robust synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 2-aminobenzoic acid.
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid, followed by amidation of the resulting carboxylic acid with methylamine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)
This step can be achieved via an Ullmann condensation reaction.
-
Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable base), copper powder or copper(I) iodide (catalyst), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.
-
Add the solvent (e.g., DMF) and bromobenzene.
-
Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into a large volume of water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.
-
Step 2: Synthesis of this compound
This amidation can be performed by first activating the carboxylic acid.
-
Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a solution in a solvent like THF or water, or as a gas). An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also required.
-
Procedure (via Acyl Chloride):
-
Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic amount of DMF.
-
Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (evolution of gas ceases).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.
-
Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Spectroscopic and Analytical Characterization
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.
Caption: A typical workflow for the characterization of synthesized this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet downfield. The proton on the phenylamino group may also be visible as a broad singlet.
-
¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region. The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group around 1630-1680 cm⁻¹. An N-H stretch for the secondary amine and the amide would be expected in the region of 3200-3400 cm⁻¹. C-H stretches for the aromatic and methyl groups will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).
Biological Activity and Signaling Pathways of Derivatives
There is no direct evidence of the biological activity of this compound. However, several studies have investigated the therapeutic potential of its close structural analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are highly relevant in cancer and inflammation.[1][2][5]
The proposed mechanism of action for these derivatives involves the inhibition of the NF-κB signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and are also implicated in tumor growth. The inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.
Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.
Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. However, empirical testing is required to confirm this hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents an interesting chemical entity at the intersection of established pharmacophores. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the properties of closely related compounds. The predicted physicochemical properties and detailed synthetic protocols offer a starting point for researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and anti-cancer activities of its derivatives suggest that this compound could be a valuable subject for future drug discovery and development efforts. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzamide, N-methyl- [webbook.nist.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl-2-(phenylamino)benzamide chemical structure and analysis
An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Derivatives
Core Chemical Identity
This compound is an organic compound belonging to the benzamide class of molecules. It is characterized by a central benzene ring substituted with an N-methylcarboxamide group and a phenylamino group at the ortho position. This structure serves as a crucial scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. While the parent compound is not extensively cataloged, its derivatives have been the subject of significant research, especially in oncology.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₄N₂O
-
SMILES: CN-C(=O)c1ccccc1Nc2ccccc2
-
Structure:

Physicochemical and Analytical Data
Comprehensive experimental data for the parent this compound is limited in public databases. However, analysis of its derivatives provides insight into the expected analytical profile. The tables below summarize key physicochemical properties and representative spectroscopic data for related compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | Calculated |
| Molecular Formula | C₁₄H₁₄N₂O | Calculated |
| Related Compound | N-Methylbenzamide | [1][2] |
| Mol. Weight (N-Methylbenzamide) | 135.16 g/mol | [1][2] |
| CAS No. (N-Methylbenzamide) | 613-93-4 | [1][2] |
Table 2: Representative Spectroscopic Data for Benzamide Derivatives
| Technique | Derivative | Solvent | Key Signals (δ in ppm, J in Hz) | Source |
| ¹H NMR | N-Methylbenzamide | CDCl₃ | 7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5) | [3] |
| ¹³C NMR | N-Methylbenzamide | CDCl₃ | 168.3, 134.6, 131.4, 128.6, 126.9, 26.9 | [3] |
| IR | N-Methylbenzamide | CCl₄ / CS₂ | Bands indicating C=O stretch, N-H bend, C-N stretch, and aromatic C-H vibrations. | [1] |
| Mass Spec (EI) | N-Methylbenzamide | - | Molecular Ion Peak (M+) at m/z 135 | [2][4] |
Synthesis and Characterization Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves a standard amide coupling reaction between 2-(phenylamino)benzoic acid (or a substituted analog) and methylamine.
-
Acid Activation: Dissolve 2-(phenylamino)benzoic acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a coupling agent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add methylamine (or a solution of methylamine, 1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Caption: General workflow for the synthesis of the target compound via amide coupling.
Analytical Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[3]
-
Analysis: Process the spectra to identify characteristic peaks. For the title compound, one would expect aromatic proton signals (multiplets, ~7-8 ppm), an N-H proton signal (singlet or broad singlet), a methyl group signal (doublet, ~2.9 ppm, coupled to the N-H), and the amide N-H signal (broad quartet).[3][6]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Method: Use Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry. ESI is common for identifying the protonated molecular ion [M+H]⁺.[7]
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the synthesized compound.
Biological Activity and Signaling Pathways
Derivatives of N-2-(phenylamino)benzamide have been identified as potent anti-glioblastoma agents.[8] Their mechanism of action is particularly compelling as they can function as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[8][9]
Glioblastoma is a highly aggressive brain tumor, and therapies that can target multiple pathways are of significant interest.[8][10] The inhibition of COX-2 by these benzamide derivatives leads to the downregulation of several pro-tumorigenic factors.
Table 3: COX-2 Inhibition by Lead Derivatives
| Compound ID | Description | COX-2 IC₅₀ (µM) | Source |
| I-1 | N-2-(phenylamino) benzamide derivative | 33.61 ± 1.15 | [8][10] |
| I-8 | N-2-(phenylamino) benzamide derivative | 45.01 ± 2.37 | [8][10] |
| Parent Cmpd | 1,5-naphthyridine derivative | > 150 | [8][10] |
These compounds showed significantly improved COX-2 inhibition compared to the parent compound from which they were derived.[10] This activity contributes to higher anti-proliferation, anti-migration, and anti-invasion effects in glioma cell models.[8]
Proposed Signaling Pathway Inhibition
The anti-tumor effect of these derivatives is mediated by the disruption of the COX-2 signaling cascade. Inhibiting COX-2 reduces the synthesis of Prostaglandin E2 (PGE₂), which in turn downregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[8][10] This cascade is crucial for tumor angiogenesis, invasion, and metastasis. Additionally, these compounds have been shown to suppress the activation of STAT3, a key transcription factor in cell proliferation and survival.[8][10]
Caption: Inhibition of COX-2 and STAT3 pathways by N-2-(phenylamino) benzamide derivatives.
References
- 1. Benzamide, N-methyl- [webbook.nist.gov]
- 2. Benzamide, N-methyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]
- 7. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [논문]N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation [scienceon.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
The Biological Activity of N-methyl-2-(phenylamino)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of N-methyl-2-(phenylamino)benzamide derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.
Introduction
This compound and its derivatives have emerged as a promising class of compounds with significant biological activities, particularly in the fields of oncology and inflammation. These molecules have been shown to exhibit potent anti-proliferative and anti-inflammatory effects, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This guide explores the synthesis, biological evaluation, and mechanism of action of these derivatives, providing a comprehensive resource for researchers in drug discovery and development.
Synthesis of the Core Scaffold
A general method for the synthesis of N-substituted benzamide derivatives involves the coupling of a carboxylic acid with an amine. For the synthesis of the core scaffold, this compound, a common approach is the amidation of 2-(phenylamino)benzoic acid with methylamine. This can be achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like N-hydroxybenzotriazole (HOBT).
A representative, though not explicitly detailed for this specific molecule in the search results, synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Quantitative Data on Biological Activity
The biological activity of this compound derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key derivatives.
Anticancer Activity
The antiproliferative effects of these derivatives have been evaluated against a range of cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| I-1 | U87MG (Glioblastoma) | Not specified, but showed anti-proliferative effects | [1][2] |
| I-8 | U87MG (Glioblastoma) | Not specified, but showed anti-proliferative effects | [1][2] |
| 1H-30 | CT26.WT (Colorectal Carcinoma) | Not specified, but decreased tumor growth in vivo | |
| W10 | Colon Cancer Cells | Not specified, but exhibited potent anti-proliferative activity |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is primarily attributed to their COX-2 inhibitory activity.
| Compound | Target | IC50 (µM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | [1][2] |
| I-8 | COX-2 | 45.01 ± 2.37 | [1][2] |
| 1H-30 | COX-2 | Enhanced inhibition compared to tolfenamic acid and I-1 | |
| W10 | COX-2 | 2.31 ± 0.07 |
Topoisomerase I Inhibition
Several derivatives have demonstrated potent inhibition of Topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy.
| Compound | Target | IC50 (µM) | Reference |
| 1H-30 | Topo I | Better inhibition than I-1 | |
| W10 | Topo I | 0.90 ± 0.17 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Proliferation
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.
-
Add purified recombinant human COX-2 enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Topoisomerase I Inhibition Assay
This assay measures the inhibition of Topo I-mediated relaxation of supercoiled DNA.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.
-
Add purified human Topoisomerase I enzyme to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA form.
Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of key signaling pathways involved in cancer and inflammation.
NF-κB Signaling Pathway
These derivatives have been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
PGE2-VEGF Signaling Pathway in Cancer
By inhibiting COX-2, these derivatives reduce the production of prostaglandin E2 (PGE2), which in turn downregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors.[1][2]
Caption: Downregulation of the PGE2-VEGF signaling pathway by this compound derivatives.
Conclusion
This compound derivatives represent a versatile scaffold for the development of novel anti-cancer and anti-inflammatory agents. Their dual inhibitory action on COX-2 and Topo I, coupled with their ability to modulate critical signaling pathways such as NF-κB and PGE2-VEGF, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the structure-activity relationships and optimization of these promising compounds for clinical applications.
References
An In-depth Technical Guide on N-methyl-2-(phenylamino)benzamide and Its Derivatives
This technical guide provides a comprehensive overview of N-methyl-2-(phenylamino)benzamide, focusing on its synthesis, chemical properties, and the biological activities of its derivatives, particularly in the context of cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound serves as a core scaffold for a class of synthetic compounds that have garnered significant interest in medicinal chemistry. Its derivatives have emerged as potent dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), two enzymes implicated in the pathogenesis of cancer and inflammatory diseases. This guide will delve into the synthetic methodologies, biological mechanisms, and quantitative activity data associated with this compound and its analogues.
Synthesis and Chemical Properties
The synthesis of the parent compound, this compound, can be approached through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-N-methylbenzamide, from isatoic anhydride. The second step is a carbon-nitrogen bond-forming cross-coupling reaction to introduce the phenylamino group.
Synthesis of 2-amino-N-methylbenzamide
A common method for the synthesis of 2-amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine.[1]
Experimental Protocol:
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a solution of methylamine (1 equivalent) in DMF is added.
-
The reaction mixture is refluxed for approximately 6 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.
-
The solid product is collected by filtration and recrystallized to yield pure 2-amino-N-methylbenzamide.
An alternative, more environmentally friendly approach involves microwave irradiation of a mixture of isatoic anhydride and the amine with a few drops of DMF for 4-10 minutes.[1]
Synthesis of this compound
The final step to obtain this compound involves a cross-coupling reaction between 2-amino-N-methylbenzamide and an aryl halide, such as iodobenzene or bromobenzene. The Buchwald-Hartwig amination is a modern and efficient method for this transformation.[2][3]
General Experimental Protocol (Buchwald-Hartwig Amination):
-
In an inert atmosphere glovebox, a reaction vessel is charged with 2-amino-N-methylbenzamide (1 equivalent), an aryl halide (e.g., iodobenzene, 1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2 equivalents).
-
Anhydrous, degassed toluene is added as the solvent.
-
The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
An older, alternative method is the Ullmann condensation, which typically requires harsher reaction conditions, including stoichiometric copper and high temperatures.[4]
Biological Activities and Mechanism of Action of Derivatives
Derivatives of this compound have been extensively studied for their potential as anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[5][6][7] These compounds have been identified as dual inhibitors of COX-2 and Topoisomerase I.
The proposed mechanism of action involves the simultaneous inhibition of these two key enzymes. COX-2 is often overexpressed in tumors and contributes to inflammation and angiogenesis. Topoisomerase I is essential for DNA replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.
The downstream effects of this dual inhibition in cancer cells include:
-
Downregulation of prostaglandin E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[6]
-
Inhibition of STAT3 activation.[6]
-
Upregulation of E-cadherin, a cell adhesion molecule whose loss is associated with cancer cell invasion and metastasis.[6]
-
Suppression of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7]
Quantitative Data for this compound Derivatives
The following tables summarize the reported in vitro and in vivo activities of key derivatives of this compound.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Derivatives
| Compound | IC50 (µM) for COX-2 Inhibition | Reference |
| I-1 | 33.61 ± 1.15 | [6] |
| I-8 | 45.01 ± 2.37 | [6] |
| 1H-30 | Enhanced inhibition compared to I-1 | [7] |
Table 2: In Vivo Anti-Tumor Activity of Derivative I-1
| Animal Model | Tumor Growth Inhibition (TGI) (%) | Reference |
| C6 glioma orthotopic model | 66.7 | [6] |
| U87MG xenograft model | 69.4 | [6] |
Experimental Protocols for Biological Assays
COX-2 Inhibition Assay
The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric inhibitor screening assay kit.
General Protocol:
-
Recombinant COX-2 enzyme is incubated with the test compound and a reaction buffer containing heme at 37 °C for a specified time (e.g., 20 minutes).
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The product of the COX-2 reaction, prostaglandin H2 (PGH2), is then measured. In some assays, PGH2 is reduced to PGF2α, which is quantified by enzyme immunoassay (EIA).
-
The absorbance or fluorescence is read using a plate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is calculated from a dose-response curve.
Topoisomerase I Inhibition Assay
Topoisomerase I activity is typically assessed by measuring the relaxation of supercoiled plasmid DNA.
General Protocol:
-
Supercoiled plasmid DNA is incubated with human Topoisomerase I in the presence of the test compound in a reaction buffer at 37 °C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.
-
The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is visualized under UV light, and the conversion of supercoiled DNA to relaxed DNA is quantified.
-
Inhibitors of Topoisomerase I will prevent the relaxation of the supercoiled DNA.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion
The this compound scaffold is a promising platform for the development of novel anti-cancer agents. Its derivatives have demonstrated potent dual inhibitory activity against COX-2 and Topoisomerase I, leading to significant anti-tumor effects in preclinical models. Further research into the synthesis and evaluation of new analogues, as well as a more in-depth investigation of the parent compound's biological profile, is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. I2-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy
A new class of N-methyl-2-(phenylamino)benzamide derivatives is emerging as a promising therapeutic strategy for various cancers, including glioblastoma and gastrointestinal cancers. These compounds function as dual inhibitors, simultaneously targeting two key enzymes involved in tumor progression: Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). This multi-targeted approach offers the potential for enhanced efficacy and reduced drug resistance compared to single-target agents.
Researchers have synthesized and evaluated a series of these derivatives, with several lead compounds demonstrating significant anti-tumor activity in both laboratory and animal studies. These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion, as well as to induce programmed cell death (apoptosis).
Key Therapeutic Targets and Mechanism of Action
The primary molecular targets of these this compound derivatives are COX-2 and Topo I.
-
Cyclooxygenase-2 (COX-2): This enzyme is often overexpressed in tumors and plays a crucial role in inflammation and cancer progression by producing prostaglandins, such as PGE2.[1][2] Inhibition of COX-2 can reduce inflammation, decrease cell growth, and inhibit the formation of new blood vessels that supply tumors (angiogenesis).[1]
-
Topoisomerase I (Topo I): This enzyme is essential for DNA replication and repair. By inhibiting Topo I, these compounds prevent cancer cells from replicating their DNA, leading to cell cycle arrest and apoptosis.[1][2][3]
The dual inhibition of COX-2 and Topo I leads to a cascade of downstream effects that contribute to the anti-cancer activity of these compounds. Notably, they have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3] Furthermore, these derivatives have been observed to downregulate the expression of several pro-tumorigenic factors, including:
-
Prostaglandin E2 (PGE2): A product of the COX-2 pathway that promotes inflammation and cell proliferation.[1][2]
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis.[1][2]
-
Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the breakdown of the extracellular matrix, which facilitates tumor invasion and metastasis.[1][2][3]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that promotes cell survival and proliferation.[1][2]
Simultaneously, these compounds can upregulate the expression of E-cadherin, a protein that helps cells adhere to each other and is often lost during cancer progression.[1][2]
Quantitative Data on Lead Compounds
Several derivatives have been identified as particularly potent inhibitors. The following table summarizes the in vitro inhibitory activity of some of these lead compounds against COX-2.
| Compound | Target | IC50 (μM) | Cancer Type |
| I-1 | COX-2 | 33.61 ± 1.15 | Glioblastoma |
| I-8 | COX-2 | 45.01 ± 2.37 | Glioblastoma |
| 1H-30 | COX-2 | More potent than I-1 and tolfenamic acid | Gastrointestinal Cancer |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound derivatives involves the modulation of key signaling pathways implicated in cancer.
Caption: Signaling pathway of this compound derivatives.
Experimental Protocols
The following outlines the general methodologies employed in the investigation of these compounds.
In Vitro COX-2 Inhibition Assay
A common method to assess the COX-2 inhibitory activity of the compounds is the Cayman Chemical COX-2 Inhibitor Screening Assay. This assay measures the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution according to the manufacturer's protocol.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay Procedure:
-
Add assay buffer, heme, and COX-2 enzyme to each well of a 96-well plate.
-
Add the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Topoisomerase I Relaxation Assay
The ability of the compounds to inhibit Topo I is often evaluated using a DNA relaxation assay.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topo I enzyme, and reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate Topo I inhibition.
Caption: General experimental workflow for evaluating novel anti-cancer compounds.
Future Directions
The promising preclinical results for this compound derivatives warrant further investigation. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Additional in vivo studies in various cancer models are necessary to confirm their efficacy and safety before they can be considered for clinical trials in human patients. The dual-inhibitor approach holds significant promise for overcoming the challenges of cancer therapy, and this class of compounds represents a valuable addition to the arsenal of potential anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-methyl-2-(phenylamino)benzamide: A Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for N-methyl-2-(phenylamino)benzamide could not be located. To provide a relevant and illustrative technical guide, this document presents the spectroscopic data for a closely related and structurally similar compound, N-methylbenzamide . This information is intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the class of N-aryl anthranilamides, which are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules. This guide provides a summary of the expected spectroscopic data for a compound of this class, using N-methylbenzamide as a proxy, along with detailed experimental protocols.
Spectroscopic Data Summary (for N-methylbenzamide)
The following tables summarize the key spectroscopic data obtained for N-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for N-methylbenzamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.79 | d | 2H | Aromatic C-H |
| 7.45 | t | 1H | Aromatic C-H |
| 7.38 | t | 2H | Aromatic C-H |
| 6.30 | br s | 1H | N-H |
| 2.99 | d | 3H | N-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
Table 2: ¹³C NMR Data for N-methylbenzamide
| Chemical Shift (δ) ppm | Assignment |
| 168.2 | C=O (Amide) |
| 134.5 | Aromatic C (quaternary) |
| 131.3 | Aromatic C-H |
| 128.5 | Aromatic C-H |
| 126.9 | Aromatic C-H |
| 26.8 | N-CH₃ |
Solvent: CDCl₃
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for N-methylbenzamide [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Strong, Broad | N-H Stretch |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2930 | Medium | Aliphatic C-H Stretch |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1450, ~1490 | Medium | Aromatic C=C Stretch |
Sample Preparation: KBr pellet or Nujol mull[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for N-methylbenzamide [2]
| m/z | Relative Intensity (%) | Assignment |
| 135 | 100 | [M]⁺ (Molecular Ion) |
| 105 | 85 | [M - NHCH₃]⁺ |
| 77 | 65 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)[2]
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
References
An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Analogues as Anti-Glioblastoma Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-2-(phenylamino)benzamide and its analogues, focusing on their potential as therapeutic agents for glioblastoma. This document outlines their synthesis, biological activities, mechanism of action, and the experimental protocols utilized in their evaluation.
Introduction
Glioblastoma (GBM) is a highly aggressive and lethal form of brain cancer with limited effective treatment options.[1][2] The tumor microenvironment, characterized by inflammation and angiogenesis, plays a crucial role in GBM progression.[1][2] Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandin E2 (PGE2), is often overexpressed in glioblastoma and is associated with a poor prognosis.[1][2][3] The COX-2/PGE2 signaling axis promotes tumor growth, invasion, and immunosuppression.[1][2][3] Consequently, targeting COX-2 has emerged as a promising therapeutic strategy for glioblastoma.
N-2-(phenylamino)benzamide derivatives have been identified as a novel class of compounds with potential anti-glioblastoma activity.[4] These compounds have been designed based on the structural modification of 1,5-naphthyridine derivatives, which are known Topoisomerase I (Topo I) inhibitors.[4] Notably, certain analogues have demonstrated potent inhibitory effects on COX-2, suggesting a dual mechanism of action.[4] This guide will delve into the technical details of these compounds, providing valuable information for researchers in the field of oncology and drug discovery.
Quantitative Data on Biological Activity
The biological activity of this compound analogues has been evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
| Compound ID | Structure | Target | Assay | IC50 (µM) | Cell Line | Reference |
| I-1 | N-(substituent)-2-(phenylamino)benzamide | COX-2 | In vitro enzyme assay | 33.61 ± 1.15 | - | [4] |
| I-8 | N-(substituent)-2-(phenylamino)benzamide | COX-2 | In vitro enzyme assay | 45.01 ± 2.37 | - | [4] |
| L19 | Piperazine based benzamide derivative | Glioblastoma cells | Cell proliferation | 0.15 | C6 | [5] |
| Glioblastoma cells | Cell proliferation | 0.29 | U87-MG | [5] | ||
| Glioblastoma cells | Cell proliferation | 1.25 | U251 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogues.
General Synthesis of N-aryl-2-(phenylamino)benzamide Derivatives
The synthesis of N-aryl-2-(phenylamino)benzamide derivatives can be achieved through a multi-step process involving the condensation of N-Phenyl-o-phenylenediamine with a substituted benzaldehyde.[6]
Materials:
-
N-Phenyl-o-phenylenediamine
-
Substituted benzaldehyde (e.g., p-bromobenzaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Argon atmosphere
Procedure:
-
Dissolve N-Phenyl-o-phenylenediamine (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.
-
Add sodium metabisulfite (1 equivalent) to the solution.
-
Reflux the reaction mixture under an argon atmosphere for 3 hours.[6]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired N-aryl-2-(phenylamino)benzamide derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[7][8][9]
Materials:
-
U87MG glioblastoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
This compound analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed U87MG cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol describes the detection of VEGF and MMP-9 in glioblastoma cells treated with this compound analogues.
Materials:
-
Treated and untreated U87MG cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-VEGF, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated U87MG cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., rabbit anti-VEGF, rabbit anti-MMP-9, and mouse anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound analogues in glioblastoma and a general experimental workflow for their evaluation.
Caption: Proposed signaling pathway of this compound analogues in glioblastoma.
Caption: Experimental workflow for the evaluation of this compound analogues.
References
- 1. Frontiers | Pleiotropic effects of the COX-2/PGE2 axis in the glioblastoma tumor microenvironment [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclooxygenase-2 in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4.7. MTT Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Preliminary In-Vitro Evaluation of N-Aryl-2-(phenylamino)benzamide Derivatives as Anti-Cancer Agents
Disclaimer: Extensive research did not yield specific in-vitro evaluation data for N-methyl-2-(phenylamino)benzamide. This technical guide therefore focuses on the closely related and well-documented class of N-aryl-2-(phenylamino)benzamide derivatives , which share the same core structure and have been investigated for their potential as anti-cancer agents. The data and methodologies presented herein are synthesized from published research on these derivatives and are intended to provide a representative overview for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a technical overview of the preliminary in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives. These compounds have emerged as promising dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key targets in oncology. This guide summarizes the quantitative data from anti-proliferative and enzyme inhibition assays, details the experimental protocols for key studies, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The anti-cancer and anti-inflammatory potential of N-aryl-2-(phenylamino)benzamide derivatives has been quantified through various in-vitro assays. The following tables summarize the key findings from studies on representative compounds from this class.
Table 1: COX-2 Inhibition Activity
| Compound ID | COX-2 IC₅₀ (μM) | Reference Compound (Celecoxib) IC₅₀ (μM) |
| I-1 | 33.61 ± 1.15 | Not Reported |
| I-8 | 45.01 ± 2.37 | Not Reported |
| 1H-30 | Lower than I-1 and Tolfenamic Acid | Not Reported |
Data synthesized from studies on N-2-(phenylamino) benzamide derivatives, which have shown inhibitory activity against COX-2.[1][2][3]
Table 2: In-Vitro Anti-Proliferative Activity against Glioblastoma Cell Lines
| Compound ID | Cell Line | Anti-proliferative Effect |
| I-1 | C6, U87MG | Higher than parent compound |
| I-8 | C6, U87MG | Higher than parent compound |
These derivatives have demonstrated significant anti-proliferative, anti-migration, and anti-invasion effects in glioblastoma cell lines.[1][2]
Table 3: Effects on Downstream Signaling Molecules
| Compound ID | Target Molecule | Effect |
| I-1 | PGE₂ | Downregulation |
| I-1 | VEGF | Downregulation |
| I-1 | MMP-9 | Downregulation |
| I-1 | STAT3 | Downregulation of activation |
| I-1 | E-cadherin | Upregulation |
| 1H-30 | NF-κB | Suppression of activation |
| 1H-30 | NO, COX-2, IL-1β | Suppression of production |
These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression.[1][2][3][4]
Experimental Protocols
The following are representative methodologies for the key in-vitro experiments performed to evaluate the N-aryl-2-(phenylamino)benzamide derivatives.
COX-2 Inhibition Assay
A common method to determine COX-2 inhibitory activity is through an enzyme immunoassay (EIA).
-
Enzyme Preparation : Recombinant human COX-2 enzyme is used.
-
Assay Buffer : Tris-HCl buffer (pH 8.0) containing EDTA and hematin.
-
Procedure : a. The test compounds (e.g., I-1, I-8) and a reference inhibitor are pre-incubated with the COX-2 enzyme at room temperature. b. Arachidonic acid is added as the substrate to initiate the reaction. c. The reaction is incubated for a specified time (e.g., 10 minutes) at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., HCl). e. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive EIA kit.
-
Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects on cancer cell lines such as U87MG and C6 glioma cells are often assessed using the MTT assay.
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Western Blot Analysis
Western blotting is used to determine the effect of the compounds on the expression levels of key proteins in signaling pathways.
-
Cell Lysis : Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., VEGF, MMP-9, STAT3, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms and experimental processes related to the in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives.
References
- 1. N-[(BENZOYLAMINO)(PHENYL)METHYL]BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
N-methyl-2-(phenylamino)benzamide: A Potential Scaffold for Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory and analgesic agents with improved safety profiles has led to a significant focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors. The inducible COX-2 isozyme is a key player in the inflammatory cascade and is implicated in various pathological conditions, including arthritis, pain, and cancer. N-methyl-2-(phenylamino)benzamide represents a core chemical scaffold that has shown promise in the design of such selective inhibitors. This technical guide provides an in-depth analysis of this compound and its derivatives as COX-2 inhibitors, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Quantitative Data on COX-2 Inhibition
| Compound | Structure | COX-2 IC50 (μM) | Notes |
| I-1 | Derivative of N-2-(phenylamino)benzamide | 33.61 ± 1.15[1] | Designed as a potential anti-glioblastoma agent.[1] |
| I-8 | Derivative of N-2-(phenylamino)benzamide | 45.01 ± 2.37[1] | Also investigated for anti-glioblastoma properties.[1] |
| 1H-30 | Derivative of N-2-(phenylamino)benzamide | Not specified | Described as having an enhanced COX-2 inhibitory effect compared to tolfenamic acid and compound I-1.[2] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis of this compound and the evaluation of its COX-2 inhibitory activity, based on methodologies reported for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2-(phenylamino)benzoic acid (N-phenylanthranilic acid).
Step 1: Acyl Chloride Formation
A mixture of N-phenylanthranilic acid and thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is refluxed. The excess thionyl chloride is then removed under reduced pressure to yield the crude 2-(phenylamino)benzoyl chloride.[3]
Step 2: Amidation
The crude acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH2Cl2), and cooled to 0°C. A solution of methylamine in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature to allow for the formation of the amide bond. The solvent is subsequently removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford this compound.[3][4]
COX-2 Inhibition Assay
The inhibitory activity of this compound and its derivatives against COX-2 can be determined using various in vitro assays. A common method is the fluorometric inhibitor screening assay.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In the subsequent peroxidase reaction, the probe is oxidized to produce a fluorescent product. The rate of fluorescence development is proportional to the COX-2 activity.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and the test compound (dissolved in a suitable solvent like DMSO).
-
Reaction Mixture: In a 96-well microplate, combine the COX-2 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined for each concentration of the test compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway
The canonical COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases into a range of prostaglandins, including PGE2, which play a critical role in inflammation and pain signaling.
Experimental Workflow for COX-2 Inhibitor Screening
The process of identifying and characterizing a potential COX-2 inhibitor like this compound typically follows a structured workflow, from initial synthesis to in vitro and in vivo testing.
Structure-Activity Relationship (SAR) Insights
The available data on the derivatives of this compound provide initial insights into the structure-activity relationship of this compound class as COX-2 inhibitors. The core N-phenylanthranilic acid amide structure appears to be a viable scaffold for achieving COX-2 inhibition. The modifications in compounds I-1 and I-8, although not explicitly detailed in the abstracts, lead to micromolar inhibitory concentrations. The observation that compound 1H-30, a further modification, shows enhanced activity suggests that there is significant scope for optimizing the potency of this series through targeted chemical modifications. Future studies should focus on systematically exploring substitutions on both the phenyl rings and the amide nitrogen to elucidate a comprehensive SAR and to identify derivatives with improved potency and selectivity.
Conclusion
This compound and its derivatives represent a promising area of investigation for the development of novel and selective COX-2 inhibitors. While quantitative data on the parent compound is currently limited, the demonstrated activity of its derivatives warrants further exploration. The synthetic and analytical protocols outlined in this guide provide a framework for future research in this area. Continued investigation into the structure-activity relationships of this chemical class could lead to the discovery of potent and safe anti-inflammatory and analgesic agents.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-methyl-2-(phenylamino)benzamide Derivatives in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound intra-tumoral heterogeneity and the intricate tumor microenvironment necessitate the development of novel therapeutic agents that can target multiple oncogenic pathways. Recently, a new class of compounds, N-2-(phenylamino)benzamide derivatives, has emerged as a promising avenue in glioblastoma research. This technical guide provides an in-depth overview of the preclinical evaluation of these compounds, focusing on their mechanism of action, experimental validation, and the key signaling pathways they modulate. Particular attention is given to the lead compound, designated I-1, which has demonstrated significant anti-glioblastoma activity through a dual-inhibitory mechanism targeting Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of N-2-(phenylamino)benzamide derivatives for the treatment of glioblastoma.
Introduction
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the surrounding brain parenchyma, and robust angiogenesis. The current standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide, offers only a modest improvement in overall survival, underscoring the urgent need for more effective therapeutic strategies.
The tumor microenvironment in glioblastoma is rich in inflammatory mediators, with Cyclooxygenase-2 (COX-2) being a key enzyme that is often overexpressed. COX-2 catalyzes the production of prostaglandin E2 (PGE2), which promotes tumor growth, invasion, and angiogenesis. Additionally, Topoisomerase I (Topo I) is a critical enzyme for DNA replication and is a validated target for cancer chemotherapy. The simultaneous inhibition of both COX-2 and Topo I presents a rational and promising strategy to synergistically attack glioblastoma from multiple fronts.
Inspired by the potential of this dual-inhibition approach, a series of N-2-(phenylamino)benzamide derivatives have been synthesized and evaluated for their anti-glioblastoma properties. This guide will delve into the preclinical data supporting the efficacy of these compounds, with a focus on providing the necessary technical details for fellow researchers in the field.
Quantitative Data Summary
The preclinical efficacy of the lead N-2-(phenylamino)benzamide derivative, I-1, and its analogue, I-8, has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below for clear comparison.[1][2]
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (μM) |
| I-1 | COX-2 | 33.61 ± 1.15 |
| I-8 | COX-2 | 45.01 ± 2.37 |
| Parent Compound | COX-2 | > 150 |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Tumor Growth Inhibition (TGI) (%) |
| I-1 | C6 Glioma Orthotopic | 66.7 |
| I-1 | U87MG Xenograft | 69.4 |
Signaling Pathways and Mechanism of Action
The anti-glioblastoma activity of the N-2-(phenylamino)benzamide derivative I-1 is attributed to its dual inhibition of Topoisomerase I and COX-2. This dual action initiates a cascade of downstream effects that collectively inhibit tumor growth, invasion, and angiogenesis. The key signaling pathways involved are depicted below.
Dual Inhibition of Topoisomerase I and COX-2
The primary mechanism of action involves the simultaneous inhibition of two critical enzymes in glioblastoma pathogenesis.
Downstream Signaling Cascade
The reduction in PGE2 levels, a direct consequence of COX-2 inhibition, leads to the downregulation of several key pro-tumorigenic pathways involving VEGF, MMP-9, and STAT3.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of N-2-(phenylamino)benzamide derivatives. These protocols are based on standard and widely accepted procedures in glioblastoma research.
In Vitro Assays
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.
-
Materials:
-
Purified human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compounds (dissolved in DMSO)
-
Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (0.8-1.0%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x Topo I assay buffer and supercoiled plasmid DNA (e.g., 0.5 µg).
-
Add varying concentrations of the test compound or vehicle (DMSO) to the reaction tubes.
-
Initiate the reaction by adding a sufficient amount of Topoisomerase I enzyme to fully relax the DNA in the control tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/gel loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize under UV light. Inhibition is determined by the presence of supercoiled DNA in the lanes with the test compound.
-
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Test compounds (dissolved in DMSO)
-
EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., PGE2 or PGF2α)
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX-2 enzyme.
-
Add the test compounds at various concentrations or vehicle control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15-20 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate at 37°C for a short period (e.g., 2-10 minutes).
-
Stop the reaction (e.g., by adding a solution of stannous chloride or by acidification).
-
Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
This assay assesses the effect of the compounds on the viability and proliferation of glioblastoma cell lines.
-
Materials:
-
Glioblastoma cell lines (e.g., U87MG, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
-
Procedure:
-
Seed the glioblastoma cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
These assays evaluate the effect of the compounds on the migratory and invasive potential of glioblastoma cells.
-
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pores)
-
For the invasion assay, inserts coated with a basement membrane matrix (e.g., Matrigel)
-
Glioblastoma cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Test compounds
-
Cotton swabs
-
Staining solution (e.g., crystal violet or DAPI)
-
-
Procedure:
-
For the invasion assay, rehydrate the Matrigel-coated inserts.
-
Harvest and resuspend the glioblastoma cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts, along with the test compounds or vehicle control.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Quantify the extent of migration/invasion relative to the control.
-
In Vivo Models
This model is used to assess the in vivo efficacy of the compounds in a syngeneic setting.
-
Materials:
-
C6 glioma cells
-
Immunocompetent rats (e.g., Wistar or Sprague-Dawley)
-
Stereotactic apparatus
-
Anesthetics
-
Test compound formulation for administration (e.g., intraperitoneal injection)
-
-
Procedure:
-
Culture C6 glioma cells and harvest them during the logarithmic growth phase.
-
Anesthetize the rats and secure them in a stereotactic frame.
-
Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a suspension of C6 cells (e.g., 1 x 10^5 cells in 5-10 µL of PBS) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle according to a predefined schedule and dosage.
-
Monitor the animals for signs of tumor burden and body weight changes.
-
At the end of the study, euthanize the animals, perfuse, and collect the brains for histological and immunohistochemical analysis to determine tumor volume and other relevant markers.
-
This model evaluates the efficacy of the compounds on human glioblastoma cells in an immunodeficient host.
-
Materials:
-
U87MG human glioblastoma cells
-
Immunodeficient mice (e.g., nude or SCID)
-
Stereotactic apparatus
-
Anesthetics
-
Test compound formulation
-
-
Procedure:
-
The procedure is similar to the C6 orthotopic model, with adjustments for the species.
-
U87MG cells are cultured and prepared for injection.
-
Anesthetized mice are placed in a stereotactic frame.
-
A burr hole is made in the skull, and U87MG cells (e.g., 1-5 x 10^5 cells in 2-5 µL) are injected into the brain.
-
After tumor establishment, mice are treated with the test compound or vehicle.
-
Tumor growth can be monitored non-invasively if the cells are engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).
-
The study endpoint is typically determined by survival or a predefined tumor size, at which point the brains are collected for analysis.
-
Western Blot Analysis
This technique is used to measure the protein levels of key signaling molecules.
-
Materials:
-
Protein lysates from treated cells or tumor tissues
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PGE2, VEGF, MMP-9, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Conclusion
The preclinical data on N-2-(phenylamino)benzamide derivatives, particularly compound I-1, highlight their potential as a novel therapeutic strategy for glioblastoma. By dually targeting Topoisomerase I and COX-2, these compounds effectively inhibit key pathways involved in tumor proliferation, invasion, and angiogenesis. The in vitro and in vivo studies provide a strong rationale for their further development. This technical guide offers a comprehensive overview of the methodologies and signaling pathways involved, serving as a valuable resource for the scientific community to build upon this promising research and accelerate the development of new and more effective treatments for glioblastoma patients.
References
N-methyl-2-(phenylamino)benzamide Derivatives as Potent Dual Topoisomerase I and COX-2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the N-methyl-2-(phenylamino)benzamide scaffold have emerged as a promising class of dual-acting therapeutic agents, exhibiting potent inhibitory activity against both Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). This dual inhibition presents a compelling strategy in oncology, addressing both the proliferative and inflammatory facets of cancer. This technical guide provides an in-depth analysis of the preclinical data and experimental methodologies associated with key derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.
Mechanism of Action: A Dual-Pronged Attack on Cancer
This compound derivatives function through a synergistic mechanism. Their inhibition of Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription, leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells. Concurrently, their inhibition of COX-2, an enzyme frequently overexpressed in tumors and responsible for producing pro-inflammatory prostaglandins, helps to mitigate the tumor microenvironment's inflammatory state, which is known to promote tumor growth, angiogenesis, and metastasis.
A key signaling pathway implicated in the action of these derivatives is the NF-κB pathway. By inhibiting the nuclear translocation of NF-κB, these compounds can downregulate the expression of various pro-inflammatory and pro-survival genes, including COX-2 itself, as well as other critical mediators of tumor progression like MMP-9, VEGF, and STAT3.
Caption: Workflow for Topoisomerase I Relaxation Assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the enzymatic relaxation of the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K. This denatures the enzyme and removes it from the DNA.
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. The different topological forms of the DNA (supercoiled vs. relaxed) will migrate at different rates.
-
Visualization: Stain the gel with an intercalating agent such as ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the bands corresponding to supercoiled and relaxed DNA. The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control.
COX-2 Inhibition Assay (In Vitro)
Protocol:
-
Enzyme and Substrate Preparation: Utilize a commercially available COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: Measure the production of prostaglandin PGG₂, often through a colorimetric or fluorometric method as per the kit's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., C6, U87MG) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Western Blot Analysis
dot
Methodological & Application
Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-methyl-2-(phenylamino)benzamide, a compound of interest in medicinal chemistry and drug development. Due to the absence of a specific published protocol for this exact molecule, the outlined procedure is a proposed route based on well-established and analogous chemical transformations. The primary synthetic strategy involves a two-step process: the amidation of 2-bromobenzoic acid to form the N-methyl-2-bromobenzamide precursor, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the precursor with aniline. This application note includes detailed experimental procedures, tables of reagents and conditions, and diagrams to illustrate the workflow and reaction mechanism.
Introduction
N-substituted benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-(phenylamino)benzamide scaffold, in particular, is a core structure in various pharmacologically active molecules, including those with anti-inflammatory and anticancer properties. The N-methylation of the amide can further influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. This document details a robust and adaptable protocol for the synthesis of this compound, providing a valuable resource for researchers in the field.
Overall Synthesis Scheme
The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step is the conversion of 2-bromobenzoic acid to its corresponding N-methylamide. The second, and key, step is the formation of the C-N bond between the N-methyl-2-bromobenzamide and aniline via a Buchwald-Hartwig amination reaction.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-methyl-2-bromobenzamide (Intermediate)
This protocol describes the synthesis of the key intermediate, N-methyl-2-bromobenzamide, from 2-bromobenzoic acid.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 5.00 g | 24.87 |
| Thionyl Chloride | SOCl₂ | 118.97 | 3.6 mL | 49.74 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 5.8 mL | 74.61 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (5.00 g, 24.87 mmol) and dichloromethane (DCM, 50 mL).
-
Slowly add thionyl chloride (3.6 mL, 49.74 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 2-bromobenzoyl chloride in 50 mL of fresh DCM and cool the flask in an ice bath (0 °C).
-
In a separate beaker, prepare a solution of methylamine (5.8 mL, 74.61 mmol) in 20 mL of water.
-
Slowly add the methylamine solution to the stirred solution of 2-bromobenzoyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-methyl-2-bromobenzamide as a solid.
Step 2: Synthesis of this compound (Final Product)
This protocol details the proposed Buchwald-Hartwig amination for the synthesis of the final product.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-methyl-2-bromobenzamide | C₈H₈BrNO | 214.06 | 1.00 g | 4.67 |
| Aniline | C₆H₅NH₂ | 93.13 | 0.51 mL | 5.60 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 21 mg | 0.093 (2 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 108 mg | 0.187 (4 mol%) |
| Sodium tert-butoxide | NaOtBu | 96.10 | 673 mg | 7.01 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add N-methyl-2-bromobenzamide (1.00 g, 4.67 mmol), palladium(II) acetate (21 mg, 0.093 mmol), Xantphos (108 mg, 0.187 mmol), and sodium tert-butoxide (673 mg, 7.01 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (20 mL) and aniline (0.51 mL, 5.60 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.
Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Characterization Data
As a specific, published synthesis of this compound has not been identified, the following characterization data is predicted. Experimental verification is required.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-7.0 (m, 9H, Ar-H), ~6.5 (br s, 1H, NH), ~2.9 (d, 3H, N-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168 (C=O), ~145-120 (Ar-C), ~26 (N-CH₃).
-
IR (ATR, cm⁻¹): ~3350 (N-H stretch), ~1640 (C=O stretch, amide I), ~1580, 1490 (C=C stretch, aromatic).
-
Mass Spectrometry (ESI+): m/z 227.1 [M+H]⁺, 249.1 [M+Na]⁺.
Discussion and Safety Precautions
The proposed synthesis is based on reliable and high-yielding standard organic reactions. The amidation of an acid chloride is a straightforward and generally efficient reaction. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and the use of a bulky phosphine ligand like Xantphos is often effective in promoting the coupling of aryl bromides with anilines.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate caution.
-
Sodium tert-butoxide is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere.
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate gloves.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their experimental observations.
Experimental Applications of N-methyl-2-(phenylamino)benzamide Derivatives in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of N-methyl-2-(phenylamino)benzamide derivatives in the field of oncology. The information presented is based on preclinical studies of these compounds, which have demonstrated potential as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key targets in cancer therapy.
Overview and Mechanism of Action
Derivatives of this compound have emerged as a promising class of anti-cancer agents. Their primary mechanism of action involves the dual inhibition of two critical enzymes implicated in tumor progression: COX-2 and Topoisomerase I.
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, such as Prostaglandin E2 (PGE2). In many cancers, COX-2 is overexpressed and contributes to inflammation, angiogenesis (the formation of new blood vessels), and resistance to apoptosis (programmed cell death). By inhibiting COX-2, these compounds reduce PGE2 levels, thereby mitigating these pro-tumorigenic effects.[1][2]
-
Topoisomerase I Inhibition: Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of Topo I trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately, cell death, particularly in rapidly dividing cancer cells.[3][4][5][6]
The dual-targeting nature of these compounds offers a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and reduced chances of drug resistance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of key this compound derivatives from preclinical studies.
Table 1: In Vitro COX-2 Inhibition
| Compound | Target | IC50 (μM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | [7][8] |
| I-8 | COX-2 | 45.01 ± 2.37 | [7][8] |
Table 2: In Vivo Anti-Tumor Efficacy in Glioblastoma Models
| Compound | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| I-1 | C6 glioma orthotopic model | Not Specified | 66.7 | [7] |
| I-1 | U87MG xenograft model | Not Specified | 69.4 | [7] |
Signaling Pathways
The anti-cancer effects of this compound derivatives are mediated through the modulation of key signaling pathways.
References
- 1. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-substituted benzamide derivatives, a diverse class of small molecules with significant potential in cancer research and drug development, in various cell culture assays. Due to the limited specific data on N-methyl-2-(phenylamino)benzamide, this document leverages information on structurally related and well-characterized N-substituted benzamide derivatives to provide representative protocols and expected outcomes.
Introduction to N-Substituted Benzamide Derivatives
N-substituted benzamides are a class of organic compounds characterized by a benzamide core with a substitution on the nitrogen atom. This chemical scaffold is prevalent in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, and apoptosis-inducing activities.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cell survival, proliferation, and inflammation.
Mechanism of Action
The biological effects of N-substituted benzamide derivatives are diverse and depend on their specific chemical structures. Key mechanisms of action identified in various derivatives include:
-
Induction of Apoptosis: Certain N-substituted benzamides have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[3] Some derivatives can also induce a G2/M cell cycle block preceding apoptosis.[2][3]
-
Inhibition of Signaling Pathways:
-
NF-κB Pathway: Some benzamides can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[4]
-
Hedgehog Pathway: Derivatives have been designed to act as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[5]
-
COX-2 and Topoisomerase I Inhibition: Dual inhibitors targeting both cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, and Topoisomerase I (Topo I), an enzyme essential for DNA replication, have been developed from N-2-(phenylamino) benzamide scaffolds.[6][7]
-
Data Presentation: In Vitro Activities of Representative N-Substituted Benzamide Derivatives
The following table summarizes the in vitro activities of several N-substituted benzamide derivatives from published literature, providing an indication of the potential potency and cellular effects of this class of compounds.
| Compound Class | Target Cell Line | Assay Type | Endpoint | Result | Reference |
| N-2-(phenylamino) benzamide derivative (I-1) | Glioblastoma | COX-2 Inhibition | IC50 | 33.61 ± 1.15 µM | [6] |
| N-2-(phenylamino) benzamide derivative (I-8) | Glioblastoma | COX-2 Inhibition | IC50 | 45.01 ± 2.37 µM | [6] |
| N-phenyl nicotinamide (Compound 10) | T47D (Breast Cancer) | Caspase Activation | EC50 | 0.082 µM | [2] |
| N-phenyl nicotinamide (Compound 10) | T47D (Breast Cancer) | Growth Inhibition | GI50 | 0.21 µM | [2] |
| Declopramide | 70Z/3 (Mouse pre-B cell) | Apoptosis Induction | Effective Concentration | > 250 µM | [3] |
| Declopramide | HL60 (Human promyelocytic leukemia) | Apoptosis Induction | Effective Concentration | > 250 µM | [3] |
Experimental Protocols
Prior to commencing any of the following assays, it is crucial to determine the solubility of the specific N-substituted benzamide derivative. These compounds are often hydrophobic and may require dissolution in an organic solvent like DMSO to prepare a stock solution.[8][9][10] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of N-substituted benzamide derivatives on cell viability by measuring the metabolic activity of the cells.[11][12][13]
Workflow:
Figure 1: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted benzamide derivative from a stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Apoptosis Assay: Caspase-3/7 Activity
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis, using a luminogenic or fluorogenic substrate.[3][7][14][15]
Workflow:
Figure 2: Workflow for the Caspase-3/7 activity assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the N-substituted benzamide derivative as described in the MTT assay protocol. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for a time period determined by preliminary experiments (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[3]
-
Signal Development: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Apoptosis Assay: Cytochrome c Release
This immunofluorescence-based protocol visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[6][16]
Workflow:
Figure 3: Workflow for the cytochrome c release assay.
Detailed Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate.
-
Compound Treatment: Treat the cells with the N-substituted benzamide derivative for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash three times with PBS and block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cytochrome c (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, the staining will be diffuse throughout the cytoplasm.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be modulated by N-substituted benzamide derivatives.
Canonical NF-κB Signaling Pathway
Figure 4: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by N-substituted benzamide derivatives.
Hedgehog Signaling Pathway
Figure 5: Simplified diagram of the Hedgehog signaling pathway, a target for certain N-substituted benzamide derivatives.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research professionals. It is essential to optimize experimental conditions for specific cell lines and N-substituted benzamide derivatives. Always adhere to laboratory safety protocols and consult relevant literature for the most up-to-date information.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 4. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com.cn [sartorius.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [fi.promega.com]
- 16. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of N-methyl-2-(phenylamino)benzamide Derivatives
These application notes provide a comprehensive overview of the use of N-methyl-2-(phenylamino)benzamide derivatives, specifically compounds I-1 and 1H-30, in in-vivo animal model studies for cancer research. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives have emerged as promising therapeutic agents, particularly in the context of oncology. These compounds have been identified as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key enzymes involved in inflammation and cancer progression. Furthermore, they have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation.
Mechanism of Action
The primary mechanism of action for this class of compounds involves the dual inhibition of COX-2 and Topo I.
-
COX-2 Inhibition: By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are implicated in inflammation and carcinogenesis.
-
Topo I Inhibition: Inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.
-
NF-κB Pathway Suppression: These derivatives have been shown to suppress the activation of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. This suppression can inhibit the nuclear translocation of NF-κB and reduce the production of downstream inflammatory mediators like NO, COX-2, and IL-1β.[1][2]
The combined effect of these actions leads to anti-proliferative, anti-migration, anti-invasion, and pro-apoptotic effects in cancer cells.
Signaling Pathway Diagram
References
Application Notes and Protocols for N-phenyl-2-(phenylamino)benzamide Derivatives
Disclaimer: Publicly available research data specifically for "N-methyl-2-(phenylamino)benzamide" is limited. The following application notes are based on published data for structurally related N-phenyl-2-(phenylamino)benzamide derivatives and the closely related compound GNF-5837, which shares a similar structural scaffold. These notes are intended to provide researchers, scientists, and drug development professionals with a framework for developing assays for this class of compounds.
Application Note 1: Characterization of GNF-5837, a pan-Trk Inhibitor for Cancer Research
GNF-5837 is a potent and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function, and their aberrant activation is implicated in the progression of various cancers. This makes Trk inhibitors like GNF-5837 valuable tools for cancer research and potential therapeutic agents.
Quantitative Data: In Vitro Inhibitory Activity of GNF-5837
The following table summarizes the inhibitory activity of GNF-5837 against Trk kinases and other related kinases.
| Target | Assay Type | IC50 (nM) | Reference |
| Tel-TrkA Fusion Protein | Ba/F3 Cellular Proliferation | 11 | |
| Tel-TrkB Fusion Protein | Ba/F3 Cellular Proliferation | 9 | |
| Tel-TrkC Fusion Protein | Ba/F3 Cellular Proliferation | 7 | |
| PDGFR | Kinase Activity Assay | 870 | |
| c-Kit | Kinase Activity Assay | 910 |
Signaling Pathway
The diagram below illustrates the general signaling pathway mediated by Trk receptors, which can be inhibited by GNF-5837. Neurotrophins bind to Trk receptors, leading to dimerization and autophosphorylation. This activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which promote cell survival and proliferation.
Caption: Trk signaling pathway and point of inhibition by GNF-5837.
Experimental Protocols
1. Ba/F3 Cell Proliferation Assay to Determine IC50 Values
This protocol describes a method to assess the anti-proliferative effects of GNF-5837 in Ba/F3 cells engineered to express Tel-Trk fusion proteins.
Materials:
-
Ba/F3 cells expressing Tel-TrkA, Tel-TrkB, or Tel-TrkC fusion proteins
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
GNF-5837
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well microplates
-
Luminometer
Procedure:
-
Culture Ba/F3-Tel-Trk cells in RPMI-1640 with 10% FBS.
-
Prepare a serial dilution of GNF-5837 in culture medium.
-
Seed 5,000 cells per well in a 96-well plate.
-
Add the diluted GNF-5837 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the Ba/F3 cell proliferation assay.
Application Note 2: Dual Inhibition of COX-2 and Topoisomerase I by N-2-(phenylamino)benzamide Derivatives in Cancer Models
Derivatives of N-2-(phenylamino)benzamide have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][2] This dual-action mechanism is promising for cancer therapy, as it targets both inflammation-related pathways and DNA replication in cancer cells.
Quantitative Data: In Vitro Inhibitory Activity of N-2-(phenylamino)benzamide Derivatives
The table below summarizes the COX-2 inhibitory activity of specific derivatives.
| Compound | Assay Type | IC50 (µM) | Reference |
| I-1 | COX-2 Inhibition Assay | 33.61 ± 1.15 | [2][3] |
| I-8 | COX-2 Inhibition Assay | 45.01 ± 2.37 | [2][3] |
| 1H-30 | COX-2 Inhibition Assay | Enhanced vs. Tolfenamic Acid | [1] |
Signaling Pathway
These compounds inhibit COX-2, which is involved in the conversion of arachidonic acid to prostaglandins (e.g., PGE2). PGE2 can promote inflammation and cancer progression. Additionally, by inhibiting Topo I, these compounds prevent the relaxation of supercoiled DNA, which is essential for DNA replication and transcription in rapidly dividing cancer cells. The inhibition of COX-2 can also lead to the suppression of the NF-κB pathway.[1]
Caption: Dual inhibition of COX-2 and Topoisomerase I pathways.
Experimental Protocols
1. COX-2 Inhibitory Assay (Enzyme-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of N-2-(phenylamino)benzamide derivatives against COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., I-1, I-8)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and recombinant COX-2 enzyme.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., celecoxib) and a vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the product (e.g., PGF2α) according to the kit manufacturer's instructions, typically using an ELISA-based method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
2. Topoisomerase I DNA Relaxation Assay
This protocol describes a method to assess the inhibition of Topo I-mediated DNA relaxation.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compounds
-
Assay buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and serial dilutions of the test compound.
-
Add Topoisomerase I to each reaction mixture to initiate the relaxation reaction. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the positive control.
Caption: Experimental workflows for COX-2 and Topoisomerase I inhibition assays.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: N-methyl-2-(phenylamino)benzamide Derivatives as Dual-Inhibitor Chemical Probes for Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) in Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of the N-methyl-2-(phenylamino)benzamide scaffold have emerged as potent dual inhibitors of two key enzymes implicated in cancer progression: cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This dual-inhibitory action offers a promising therapeutic strategy, concurrently targeting inflammation and DNA replication in tumor cells. These chemical probes are valuable tools for studying the interplay between these pathways in various cancer models, particularly glioblastoma and gastrointestinal cancers.
The core structure combines functionalities from fenamates and phenols, leading to compounds with enhanced inhibitory effects. Notably, specific derivatives, herein referred to as I-1 , I-8 , and 1H-30 , have demonstrated significant anti-tumor activity in both in vitro and in vivo models.[1][2] These agents have been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1]
Applications
-
Probing the roles of COX-2 and Topo I in cancer: These derivatives can be utilized to investigate the synergistic effects of dual inhibition on cancer cell proliferation, migration, and invasion.[2]
-
Investigating the NF-κB signaling pathway: As demonstrated with compound 1H-30, these probes can be used to study the inhibition of NF-κB nuclear translocation and the subsequent downregulation of inflammatory mediators like nitric oxide (NO), COX-2, and interleukin-1β (IL-1β).[1]
-
Evaluating anti-tumor efficacy in preclinical models: The compounds have been successfully used in xenograft and orthotopic mouse models of glioblastoma and colon cancer to assess their in vivo efficacy.[1][2]
-
Structure-Activity Relationship (SAR) studies: The this compound scaffold serves as a template for developing novel anti-cancer agents with improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of key this compound derivatives.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| I-1 | COX-2 | 33.61 ± 1.15 |
| I-8 | COX-2 | 45.01 ± 2.37 |
| 1H-30 | COX-2 | Enhanced inhibitory effect compared to tolfenamic acid and I-1 |
| 1H-30 | Topo I | Better inhibition than I-1 |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Tumor Growth Inhibition (TGI) |
| I-1 | C6 glioma orthotopic model | 66.7% |
| I-1 | U87MG xenograft model | 69.4% |
| 1H-30 | CT26.WT tumor-bearing mice | Significant tumor growth decrease |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Derivatives
Caption: Proposed signaling pathway for this compound derivatives.
General Experimental Workflow for In Vitro Evaluation
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Dissolution of N-methyl-2-(phenylamino)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of N-methyl-2-(phenylamino)benzamide, a compound of interest in various research and drug development applications. Due to its limited aqueous solubility, proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended solvents and procedures for effectively dissolving this compound for use in biological assays and other experiments.
Introduction
This compound and its derivatives are under investigation for various therapeutic applications, including as potential anti-glioblastoma and anti-gastrointestinal cancer agents. A significant challenge in the experimental use of such aromatic amide compounds is their characteristically low solubility in aqueous solutions. This necessitates the use of organic solvents to prepare concentrated stock solutions, which can then be diluted to final concentrations in aqueous media for experiments. This protocol provides a standardized method to ensure complete dissolution and minimize solvent-induced artifacts in experimental systems.
Solubility Profile
Table 1: Recommended Solvents for Dissolving this compound
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing high-concentration stock solutions.[1][2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | An alternative to DMSO for stock solution preparation.[1][3] |
| Ethanol | Polar Protic | Moderate to High | Can be used for stock solutions; may have higher volatility than DMSO.[4][5][6] |
| Acetone | Polar Aprotic | Moderate to High | Suitable for initial dissolution, but its high volatility may be a concern for stock solutions.[4][5][6] |
| Chloroform | Nonpolar | Moderate | Useful for certain analytical applications, but less common for biological assays.[4] |
| Water | Polar Protic | Low | Not recommended as a primary solvent. A derivative, W10, showed a water solubility of 32.33 μg/mL, suggesting the parent compound may have poor aqueous solubility.[7] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate aqueous buffer or cell culture medium
Procedure:
3.1. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₄H₁₄N₂O) is 226.28 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 226.28 g/mol * 1000 mg/g
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Gentle Heating or Sonication (Optional): If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3.2. Preparation of Working Solutions
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the experimental setup (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Ensure the final DMSO concentration is consistent across all experimental and control groups.
-
Vortexing: Gently vortex the working solution after adding the DMSO stock to ensure homogeneity.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this protocol.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Conclusion
This protocol provides a reliable method for dissolving this compound for experimental use. Adherence to this protocol will help ensure the consistency and accuracy of experimental results by providing a completely solubilized compound and minimizing potential artifacts from the solvent. Researchers should always validate the compatibility of the final solvent concentration with their specific experimental system.
References
Application Notes and Protocols for N-2-(Phenylamino)benzamide Derivatives in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-2-(phenylamino)benzamide derivatives have emerged as a promising class of small molecules with significant potential in cancer therapy. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), key enzymes implicated in inflammation and cancer progression. Furthermore, their activity extends to the modulation of critical signaling pathways such as NF-κB, and the downstream regulation of proteins involved in angiogenesis and metastasis, including VEGF and MMP-9.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of N-2-(phenylamino)benzamide derivatives in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-cancer agents.
Data Presentation
Table 1: In Vitro COX-2 Inhibitory Activity of Selected N-2-(Phenylamino)benzamide Derivatives
| Compound ID | Target | IC50 (μM) | Parent Compound IC50 (μM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | > 150 | [1][2] |
| I-8 | COX-2 | 45.01 ± 2.37 | > 150 | [1][2] |
| 1H-30 | COX-2 | Enhanced vs. I-1 & Tolfenamic Acid | - | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Compound I-1
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Key Biomarker Changes | Reference |
| C6 Glioma Orthotopic | Compound I-1 | 66.7% | Downregulation of PGE2, VEGF, MMP-9, STAT3 activation; Upregulation of E-cadherin | [1][2] |
| U87MG Xenograft | Compound I-1 | 69.4% | Not specified | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by N-2-(phenylamino)benzamide derivatives and a general workflow for a high-throughput screening campaign.
Caption: Mechanism of action for N-2-(phenylamino)benzamide derivatives.
Caption: High-throughput screening workflow for novel anti-cancer agents.
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (High-Throughput Screening)
Objective: To identify and characterize inhibitors of COX-2 from a library of N-2-(phenylamino)benzamide derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX-2 inhibitor screening kit
-
N-2-(phenylamino)benzamide derivative library
-
Positive control (e.g., Celecoxib)
-
Assay buffer
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each N-2-(phenylamino)benzamide derivative in a suitable solvent (e.g., DMSO). Create a dilution series for dose-response experiments.
-
Assay Plate Preparation: Add the assay buffer to all wells of the microplate.
-
Compound Addition: Add the test compounds, positive control, and vehicle control (DMSO) to the respective wells.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the blank.
-
Incubation: Incubate the plate at the recommended temperature and time to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a specified incubation period, stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of hit compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., U87MG glioblastoma cells)
-
Complete cell culture medium
-
N-2-(phenylamino)benzamide hit compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of lead N-2-(phenylamino)benzamide derivatives.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., U87MG)
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound or vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The excised tumors can be used for further biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm the mechanism of action.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substituted Benzamide Derivatives in Antitumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of N-substituted benzamide derivatives as potential antitumor agents. The information compiled from recent scientific literature is intended to guide researchers in this promising field of cancer drug discovery.
Application Notes
N-substituted benzamide derivatives have emerged as a significant class of compounds in antitumor research, primarily due to their activity as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is frequently observed in various cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, N-substituted benzamides can restore normal gene expression patterns, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
A common pharmacophore for many N-substituted benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The 2-aminobenzamide moiety often serves as the ZBG, chelating the zinc ion in the active site of HDAC enzymes. Modifications to the linker and cap regions have led to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
The antitumor effects of these compounds are not limited to HDAC inhibition. Some derivatives have been shown to modulate other critical signaling pathways implicated in cancer, such as the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. The dual inhibition of HDACs and other oncogenic pathways presents a promising strategy for developing more effective cancer therapies.
Structure-Activity Relationship (SAR) Highlights
-
Zinc-Binding Group: The presence of a 2-aminobenzamide group is often critical for HDAC inhibitory activity.
-
Linker Region: The length and composition of the linker connecting the ZBG to the cap group can significantly influence potency and isoform selectivity.
-
Cap Group: Aromatic or heteroaromatic moieties in the cap region interact with residues at the rim of the HDAC active site, contributing to binding affinity and selectivity. Substitutions on the cap group can modulate the compound's physicochemical properties and biological activity.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of representative N-substituted benzamide derivatives against various cancer cell lines, as reported in the literature.
Table 1: Antiproliferative Activity of Imidazole-Based N-Phenylbenzamide Derivatives [1]
| Compound | Substitution | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4e | p-methoxy | 8.9 | 11.1 | 9.2 |
| 4f | p-fluoro | 7.5 | 9.3 | 8.9 |
| 4h | o-methoxy | 9.3 | 11.9 | 10.5 |
Table 2: HDAC Inhibition and Antiproliferative Activity of Benzamide Derivatives [2]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) |
| 7j | 0.65 | 0.78 | 1.70 | 0.83 | 1.4 |
| Entinostat | 0.93 | 0.95 | 1.80 | - | - |
| Vorinostat | - | - | - | 4.6 | 2.22 |
Table 3: In Vitro Inhibition of Histone Deacetylase Isoforms by Substituted Benzamides [3]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3-NCoR2 IC50 (nM) |
| 15k | 80 | 110 | 6 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Benzamide Derivatives
This protocol provides a generalized procedure for the synthesis of N-substituted benzamide derivatives via the amidation of a substituted benzoic acid.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount)
-
Appropriate substituted aniline
-
Triethylamine (Et₃N) or other suitable base
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Acid Chloride Formation: a. To a suspension of the substituted benzoic acid (1 mmol) in dry DCM (20 ml), add thionyl chloride (1.2 mmol) and a catalytic amount of dry DMF. b. Stir the reaction mixture at reflux temperature for 5 hours. c. After the formation of the benzoyl chloride, evaporate the excess thionyl chloride and DMF using a rotary evaporator under reduced pressure at room temperature.
-
Amidation: a. Dissolve the resulting crude benzoyl chloride in dry DCM. b. To this solution, add the appropriate substituted aniline (1 mmol) and triethylamine (1.2 mmol). c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion of the reaction, wash the reaction mixture with water and brine. b. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted benzamide derivative.
-
Characterization: a. Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized N-substituted benzamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). b. After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). c. Incubate the plates for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plates for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis in cells treated with N-substituted benzamide derivatives using flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). b. Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour. c. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with N-substituted benzamide derivatives.
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation: a. Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). b. Harvest the cells and wash them with PBS. c. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. d. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells twice with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples using a flow cytometer. b. Acquire data from at least 10,000 events per sample.
-
Data Analysis: a. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: HDAC Inhibition Pathway by N-substituted Benzamides.
Caption: NF-κB Signaling and Potential Inhibition.
Experimental Workflow
Caption: Workflow for Antitumor Benzamide Derivative Research.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-methyl-2-(phenylamino)benzamide Derivatives in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-methyl-2-(phenylamino)benzamide derivatives in anti-inflammatory research. The information presented is intended to guide the design and execution of both in vitro and in vivo studies to evaluate the anti-inflammatory potential of this class of compounds.
Introduction
Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including cancer. The this compound scaffold, a derivative of fenamic acid, has emerged as a promising starting point for the development of novel anti-inflammatory agents. Research has focused on derivatives that exhibit dual inhibitory activity against key targets in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). These compounds have demonstrated the ability to modulate critical inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from studies on various this compound derivatives, highlighting their anti-inflammatory and anti-proliferative activities.
Table 1: In Vitro COX-2 and Topo I Inhibitory Activity
| Compound | COX-2 IC50 (μM) | Topo I Inhibition | Reference |
| 1H-30 | Enhanced inhibitory effect compared to tolfenamic acid and I-1 | Better inhibition than I-1 | [1][2] |
| I-1 | 33.61 ± 1.15 | - | [3][4] |
| I-8 | 45.01 ± 2.37 | - | [3][4] |
| 2m | - | - | [1] |
Note: A lower IC50 value indicates greater potency.
Table 2: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages
| Compound | Parameter | Effect | Reference |
| 1H-30 | Nitric Oxide (NO) Production | Suppressed | [2][3] |
| COX-2 Expression | Suppressed | [2][3] | |
| IL-1β Production | Suppressed | [2][3] | |
| 2m | Nitric Oxide (NO) Production | IC50 = 7.70 μM | [1] |
| TNF-α Levels | Significantly decreased | [1] | |
| IL-1β Levels | Significantly decreased | [1] | |
| IL-6 Levels | Significantly decreased | [1] | |
| PGE2 Levels | Significantly decreased | [1] | |
| iNOS Expression | Down-regulated | [1] | |
| COX-2 Expression | Down-regulated | [1] |
Table 3: In Vivo Anti-Inflammatory and Anti-Tumor Activity
| Compound | Model | Effect | Reference |
| 1H-30 | CT26.WT tumor-bearing mice | Decreased tumor growth, down-regulated COX-2 and MMP-9 | [2][3] |
| 2m | LPS-induced inflammatory disease in mice | Reduced inflammation | [1] |
| I-1 | C6 glioma orthotopic model | TGI = 66.7%, downregulated PGE2, VEGF, MMP-9 | [3][4] |
| U87MG xenograft model | TGI = 69.4% | [3][4] |
TGI: Tumor Growth Inhibition
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is for determining the effect of this compound derivatives on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (without LPS and compound) and a positive control group (with LPS, without compound) should be included.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes an acute inflammatory model in rodents to assess the in vivo anti-inflammatory activity of this compound derivatives.
Materials:
-
Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis:
-
Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] x 100.
-
Calculate the percentage of inhibition of edema by the test compounds: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation. This compound derivatives have been shown to inhibit this pathway.[1][2][3]
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation that is modulated by these compounds.[1]
Caption: Modulation of the MAPK signaling cascade.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives for anti-inflammatory activity.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel benzamide derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The following sections outline key synthetic methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols. Additionally, we explore the role of benzamide derivatives in relevant signaling pathways and illustrate typical experimental workflows in their development as potential therapeutic agents.
Synthetic Methodologies for Benzamide Derivatives
A variety of synthetic strategies can be employed for the preparation of benzamide derivatives. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability. Here, we focus on three widely applicable and robust techniques: Amide Coupling Reactions, Transition-Metal-Catalyzed Cross-Coupling Reactions, and Multi-Component Reactions.
Amide Coupling Reactions using Carbodiimides
Amide coupling reactions are a cornerstone of benzamide synthesis, involving the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a common and efficient approach. This method is valued for its mild reaction conditions and the easy removal of the urea byproduct.
Quantitative Data for EDC/HOBt Coupling Reactions
| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrobenzoic Acid | Aniline | DMF | RT | 12 | 92 | [1] |
| 2 | Benzoic Acid | 4-Fluoroaniline | CH2Cl2 | RT | 16 | 88 | [2] |
| 3 | 3-Methoxybenzoic Acid | Benzylamine | MeCN | 23 | 42 | 72 | [3] |
| 4 | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | MeCN | 23 | 42 | 72 | [1][3] |
| 5 | 2,5-Dimethylthiazole-4-carboxylic acid | 4-Amino-N-(4-methoxybenzyl)benzamide | MeCN | 23 | - | 91 (1g scale) | [1] |
Experimental Protocol: Synthesis of N-Benzyl-4-nitrobenzamide using EDC/HOBt
-
To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and then with a cold 5% sodium bicarbonate solution.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from ethanol to afford the pure N-benzyl-4-nitrobenzamide.
Transition-Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it can be adapted for the synthesis of benzamides by coupling an aryl halide with a suitable boronic acid derivative, followed by amidation. Alternatively, N-substituted aryl halides can be directly coupled with amides.
Quantitative Data for Suzuki-Miyaura Coupling Reactions for Biaryl Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 95 | [4] |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl2(dppf) (3) | K2CO3 | Dioxane/H2O | 90 | 16 | 91 | [5] |
| 3 | 4-Chlorotoluene | p-Tolylboronic acid | Pd/SSphos (5) | K2CO3 | Water-acetonitrile (4:1) | 37 | 18 | >99 | [6] |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 (5) | K2CO3 | o-xylene | 110 | 2 | 85 | [5] |
| 5 | 4-Bromoacetophenone | Thiophene-2-boronic acid | Pd(OAc)2 (1) / PPh3 (2) | Na2CO3 | n-Butanol/H2O | 100 | 4 | 98 | [7] |
Experimental Protocol: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
-
To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 2:1:1).
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting biaryl compound can then be converted to the corresponding benzamide through standard functional group manipulations (e.g., hydrolysis of a nitrile followed by amide coupling).
Multi-Component Reactions (MCRs)
Multi-component reactions, such as the Ugi and Passerini reactions, offer a highly efficient one-pot approach to complex benzamide derivatives from simple starting materials. These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds.
Quantitative Data for Ugi Four-Component Reaction
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 | [8] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | Ethanol | 93 | [9] |
| 3 | Furfural | Ammonia | Propionic Acid | Benzyl isocyanide | Methanol | 78 | [10] |
| 4 | Pyrrole-2-carbaldehyde | p-Anisidine | Monochloroacetic acid | tert-Butyl isocyanide | Ethanol | 65 | [9] |
Experimental Protocol: Synthesis of a Bis-amide via the Ugi Reaction
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to form the imine.
-
Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
Benzamide derivatives are known to modulate the activity of various signaling pathways implicated in diseases such as cancer. Understanding these pathways and the experimental workflows for evaluating new derivatives is crucial for drug development professionals.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[11] Aberrant activation of this pathway is implicated in several cancers, making it an attractive target for therapeutic intervention.[12] Small molecule inhibitors, including benzamide derivatives, can target key components of this pathway, such as the Smoothened (SMO) receptor.[11][12]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 11. Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-2-(phenylamino)benzamide
Welcome to the technical support center for the synthesis of N-methyl-2-(phenylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete activation of the carboxylic acid, poor nucleophilicity of methylamine, or unfavorable reaction conditions.
Troubleshooting Steps:
-
Carboxylic Acid Activation: The conversion of 2-(phenylamino)benzoic acid to a more reactive species is critical. If using a direct coupling agent, ensure it is fresh and added under anhydrous conditions. For syntheses proceeding via an acid chloride, confirm the complete conversion of the carboxylic acid before adding methylamine.
-
Choice of Coupling Agent: The selection of a suitable coupling agent is crucial for efficient amide bond formation. A variety of reagents are available, each with its own advantages. For challenging amide couplings, stronger coupling agents may be necessary.
-
Base Selection: An appropriate base is essential to neutralize any acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of base should be compatible with the chosen coupling agent and solvent.
-
Reaction Temperature: While some amide couplings proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation of the product. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.
-
Solvent Choice: The reaction solvent should be inert and capable of dissolving the starting materials. Common choices include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of the solvent can significantly influence the reaction rate.
Q2: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. The primary side products in this synthesis often arise from side reactions of the activated carboxylic acid or from the starting materials themselves.
Potential Side Reactions and Mitigation Strategies:
-
Racemization: If the starting material has stereocenters, the use of certain coupling reagents, particularly carbodiimides without additives, can lead to racemization. Adding a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can minimize this.
-
Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. Using HOBt or HOAt as an additive can trap the activated intermediate and prevent this side reaction.
-
Double Acylation: Although less common with a secondary amine starting material, it is a possibility. Using a slight excess of the amine can help to prevent this.
Q3: How can I effectively monitor the progress of my reaction?
A3: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to follow the disappearance of the starting materials (2-(phenylamino)benzoic acid) and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the reactants, intermediates, and the final product, providing a more detailed picture of the reaction progress.
Q4: What is the most effective method for purifying the final product, this compound?
A4: The purification strategy will depend on the nature of the impurities present.
Standard Purification Protocols:
-
Aqueous Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove water-soluble byproducts and unreacted reagents. This may involve washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid), and brine.
-
Column Chromatography: Flash column chromatography is a highly effective method for purifying the crude product. The choice of the stationary phase (typically silica gel) and the mobile phase (e.g., a gradient of ethyl acetate in hexane) is critical for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Quantitative Data Presentation
| Starting Carboxylic Acid | Amine | Coupling Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Phenylamino)benzoic Acid | Methylamine | HATU (1.2) | DIPEA (2.0) | DMF | 25 | 12 | ~85-95 (Estimated) |
| 2-(Phenylamino)benzoic Acid | Methylamine | EDC (1.5) / HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 16 | ~70-85 (Estimated) |
| Benzoic Acid | Aniline | TiCl4 (3.0) | Pyridine | Pyridine | 85 | 2 | 98[1] |
| 4-Chlorocinnamic acid | 3-Hydroxyaniline | EDC (1.1) / HOBt (1.1) | DMAP (1.1) | DMF | 25 | 16 | Not specified[2] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound using HATU as a coupling agent.
-
Reaction Setup: To a solution of 2-(phenylamino)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amidation: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis via Acid Chloride
-
Acid Chloride Formation: To a solution of 2-(phenylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of methylamine (2.0 M in THF, 2.5 eq) and triethylamine (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows involved in the synthesis.
Caption: General reaction pathway for the synthesis of this compound.
References
overcoming solubility issues with N-methyl-2-(phenylamino)benzamide
Welcome to the technical support center for N-methyl-2-(phenylamino)benzamide and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical compound that, along with its derivatives, is being investigated for its potential as an anti-cancer agent. Research suggests that these compounds may act as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key enzymes involved in inflammation and cancer progression.
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
Like many benzamide derivatives, this compound is expected to have low solubility in aqueous solutions. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the mechanism of action for this compound derivatives in cancer cells?
Derivatives of this compound have been shown to exhibit a dual-inhibitory mechanism. They can inhibit Topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[1][2][3][4] Additionally, they can inhibit COX-2, an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation, partly through the NF-κB signaling pathway.[5][6][7][8][9]
Q4: Are there any known signaling pathways affected by this compound?
Yes, based on its dual inhibitory function, this compound and its derivatives are known to modulate the NF-κB signaling pathway, which is downstream of COX-2, and the DNA damage response pathway, which is triggered by Topoisomerase I inhibition.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My compound is precipitating out of solution when I add it to my aqueous cell culture medium.
This is a common issue for hydrophobic compounds. The organic solvent from your stock solution is rapidly diluted in the aqueous medium, causing the compound to crash out.
Solutions:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your culture medium, but the final concentration of the organic solvent will be lower, which can help maintain solubility.
-
Use a Co-solvent System: Consider using a mixture of solvents for your stock solution. For example, a combination of DMSO and ethanol might be more effective than DMSO alone.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Formulation with Excipients: For more advanced applications, consider formulating the compound with solubility-enhancing excipients such as cyclodextrins or encapsulating it in nanoparticles.
Problem: I am seeing cellular toxicity that I suspect is due to the solvent and not my compound.
High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to have a vehicle control in your experiments (cell culture medium with the same final concentration of the organic solvent as your treated samples) to distinguish between compound-specific effects and solvent-induced toxicity.
Solutions:
-
Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of 0.5% or lower in your cell culture medium. The acceptable concentration can vary depending on the cell line, so it is advisable to perform a solvent tolerance test.
-
Choose a Less Toxic Solvent: If DMSO proves to be too toxic, consider other less cytotoxic organic solvents.
-
Reduce Incubation Time: If possible, reduce the exposure time of the cells to the compound and solvent.
Data Presentation: Solubility of Related Benzamide Compounds
| Solvent | N-methylbenzamide Solubility | General Benzamide Solubility | Notes |
| Water | Insoluble[10] | Generally low to insoluble | The presence of the phenylamino group is likely to further decrease aqueous solubility. |
| Ethanol | Soluble[11] | Soluble | A good choice for preparing stock solutions. |
| Methanol | Soluble[11] | Soluble | Another suitable option for stock solutions. |
| DMSO | Not specified, but likely soluble | Soluble[12] | A common solvent for preparing high-concentration stock solutions for in vitro assays.[13] |
| DMF | Not specified, but likely soluble | Soluble[12] | Similar to DMSO, often used for compounds with poor solubility. |
| Hexane | Low solubility[11] | Insoluble | Not recommended. |
| Benzene | Low solubility[11] | Insoluble | Not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with your solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, prepare serial dilutions of your this compound stock solution in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualizations
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression of COX-2, NF-κB-p65, NF-κB-p50 and IKKα in malignant and adjacent normal human colorectal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. researchgate.net [researchgate.net]
N-methyl-2-(phenylamino)benzamide stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: How should I store solid N-methyl-2-(phenylamino)benzamide?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the information for the related compound N-Methylbenzamide, storage at room temperature is acceptable.[2]
Q2: What are the recommended conditions for storing solutions of this compound?
A2: While specific data for this compound is unavailable, solutions of similar compounds are typically stored at -20°C or -80°C to minimize degradation. Aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles. The stability in various solvents over time should be validated by the end-user.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is expected to be a polar compound. Based on the solubility of N-Methylbenzamide, it is likely soluble in polar organic solvents such as ethanol, and methanol and may have some solubility in water.[3] It is expected to have lower solubility in nonpolar solvents like hexane.[3]
Q4: What are the known chemical incompatibilities of this compound?
A4: Based on data for N-Methylbenzamide, this compound should be kept away from strong oxidizing agents.[1] Amides, in general, can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Solution | - Poor solubility in the chosen solvent.- Solution concentration is too high.- Temperature fluctuations. | - Try a different solvent with higher polarity (e.g., DMSO, DMF).- Gently warm the solution to aid dissolution (if the compound is heat-stable).- Prepare a more dilute stock solution.- Ensure the storage temperature is consistent. |
| Inconsistent Experimental Results | - Degradation of the compound in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light if the compound is light-sensitive.- Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). |
| Difficulty Dissolving the Compound | - Low solubility at room temperature. | - Use sonication to aid dissolution.- Gently heat the solution while stirring.- If using aqueous buffers, adjust the pH to see if it improves solubility (note that pH can also affect stability). |
Experimental Protocols
Note: No specific experimental protocols for this compound were found. The following is a generalized workflow for preparing a stock solution, which should be adapted and validated by the researcher.
Caption: A generalized workflow for preparing and storing solutions of this compound.
Stability and Degradation
While no specific degradation pathways for this compound have been documented, amides can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Caption: A potential hydrolytic degradation pathway for this compound.
References
Technical Support Center: Crystallization of N-methyl-2-(phenylamino)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-methyl-2-(phenylamino)benzamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My this compound will not crystallize from solution. What should I do?
A1: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid. After reducing the volume, allow the solution to cool slowly.
-
Antisolvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding an "antisolvent" – a solvent in which your compound is poorly soluble but which is miscible with the primary solvent. Add the antisolvent dropwise to the solution until it becomes slightly turbid, then allow it to stand. For this compound, if dissolved in a polar solvent like ethanol, a non-polar solvent like hexane could be an effective antisolvent.
Q2: The compound oiled out instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high.
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Then, allow the solution to cool much more slowly.
-
Slow Cooling: Insulate the flask to slow down the cooling rate. You can wrap the flask in glass wool or place it in a Dewar flask. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.
-
Use a Different Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.
Q3: My crystals formed too quickly and appear to be impure. What went wrong?
A3: Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.
-
Increase the Amount of Solvent: The solution was likely too concentrated. Re-dissolve the crystals in the same solvent, but use a larger volume than before. This will ensure that the solution is not supersaturated at too high a temperature.
-
Controlled Cooling: As with oiling out, the cooling rate was likely too fast. After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then further cool it in an ice bath.
Q4: I am getting different crystal forms (polymorphs) in different experiments. Why is this happening and how can I control it?
A4: Benzamide derivatives are known to exhibit polymorphism, meaning they can crystallize into different solid-state forms with distinct physical properties. The formation of a particular polymorph can be influenced by several factors:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence how the molecules arrange themselves in the crystal lattice.
-
Cooling Rate: The speed at which the solution is cooled can affect which polymorphic form is kinetically or thermodynamically favored.
-
Temperature: The temperature at which crystallization occurs can be a critical factor.
-
Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.
To control polymorphism, it is crucial to maintain consistent and well-documented crystallization conditions. Seeding the solution with a crystal of the desired polymorph can also help to ensure that the same form is obtained consistently.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the solubility of the parent compound, benzamide, a good starting point would be a polar protic solvent like ethanol or methanol. Aromatic amides also tend to be soluble in aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the solid. Start by adding a small amount of solvent to your solid and heating the mixture to the boiling point. Continue adding small portions of hot solvent until the solid just dissolves. Adding too much solvent will reduce the yield of your recrystallized product.
Q3: What are some common impurities that might be present in my sample?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 2-aminobenzamide and a methylating agent, or byproducts of the reaction. If the synthesis involves a coupling reaction, residual catalyst and ligands may also be present. These impurities can sometimes co-crystallize with your product or inhibit crystallization altogether. If you suspect significant impurities, it may be necessary to first purify the crude product by column chromatography.
Experimental Protocols and Data
While a specific, validated crystallization protocol for this compound is not widely published, the following general procedure can be used as a starting point.
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Solubility of Benzamide in Various Solvents (Qualitative)
The following table provides a general guide to the solubility of benzamide, which can be used to infer the solubility of this compound.
| Solvent Category | Examples | Expected Solubility |
| Polar Protic | Methanol, Ethanol | High |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | |
| Non-Polar | Hexane, Toluene | Low |
| Aqueous | Water | Very Low |
Visualizing Workflows and Relationships
Troubleshooting Workflow for Crystallization Failure
Caption: A logical workflow for troubleshooting when crystallization does not occur.
Relationship between Crystallization Parameters and Crystal Properties
Caption: The influence of key parameters on the final crystal properties.
Technical Support Center: Optimizing Synthesis of N-methyl-2-(phenylamino)benzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methyl-2-(phenylamino)benzamide derivatives. The following information is designed to help overcome common challenges and optimize reaction conditions for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for synthesizing this compound derivatives?
The most prevalent and effective methods for synthesizing this compound derivatives are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2] Another established method is the Ullmann condensation, which is a copper-catalyzed reaction. Both methods are widely used for the formation of C-N bonds to create the core structure of these derivatives.
Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the key parameters to optimize?
Low yields in Buchwald-Hartwig amination can be attributed to several factors. A systematic optimization of the following parameters is crucial for improving the reaction outcome:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be highly effective in improving catalytic activity.[2][3] The catalyst loading is also important, with 10 mol% being a common starting point.[4]
-
Base: The strength and solubility of the base play a significant role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to harsh bases, milder options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like toluene, DMF, and DMSO are often effective.[4][5]
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side product formation. An optimal temperature of around 80°C has been reported in some cases.[4]
-
Inert Atmosphere: These reactions are often sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst degradation and unwanted side reactions.[4][6]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Common side reactions in the synthesis of N-aryl benzamides include hydrodehalogenation of the aryl halide starting material and homocoupling of the aryl halide. These can be minimized by:
-
Optimizing the Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio can suppress side reactions.
-
Controlling the Reaction Temperature: Lowering the temperature may reduce the rate of side reactions more than the desired reaction.
-
Choosing the Right Base: Using a less sterically hindering base might be beneficial in some cases.
-
Purification of Starting Materials: Ensuring the purity of starting materials, especially the aryl halide and amine, is crucial to avoid competing reactions.
Q4: How can I effectively purify my this compound derivative?
Purification is typically achieved through column chromatography on silica gel.[7] The choice of eluent system will depend on the polarity of the specific derivative. A common starting point is a mixture of n-hexane and ethyl acetate.[7] Recrystallization can also be an effective method for obtaining highly pure products.[7]
Optimization of Reaction Conditions: A Tabular Summary
The following tables summarize key parameters for optimizing the Buchwald-Hartwig amination for the synthesis of this compound derivatives, based on literature findings.
Table 1: Effect of Ligand on Reaction Conversion
| Entry | Ligand | Conversion (%) |
| 1 | BINAP | Low |
| 2 | DPEphos | Low |
| 3 | XPhos | 91 |
Reaction conditions: Pd catalyst, specified ligand, in toluene for 16 hours. Data synthesized from a study on Buchwald-Hartwig coupling.[2]
Table 2: Optimization of Various Reaction Parameters
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Catalyst Loading | 5 mol% Cu/Cu₂O | Lower |
| 2 | Catalyst Loading | 10 mol% Cu/Cu₂O | Excellent |
| 3 | Catalyst Loading | 15 mol% Cu/Cu₂O | Similar to 10 mol% |
| 4 | Solvent | Toluene | Moderate |
| 5 | Solvent | DMF | Good |
| 6 | Solvent | DMSO | Excellent |
| 7 | Base | K₂CO₃ | Good |
| 8 | Base | KOH | Excellent |
| 9 | Temperature | 60 °C | Lower |
| 10 | Temperature | 80 °C | Excellent |
| 11 | Temperature | 100 °C | Decreased |
| 12 | Atmosphere | Air | 70 |
| 13 | Atmosphere | N₂ | Excellent |
Data synthesized from a study on the optimization of reaction parameters for Buchwald-Hartwig amination.[4]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), N-methyl-2-aminobenzamide (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene or DMSO) and the base (e.g., NaOtBu or K₂CO₃, 1.4 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and understanding the reaction process.
Caption: Troubleshooting workflow for low-yield synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find frequently asked questions and detailed guides to help you avoid common side reactions and improve the yield and purity of your benzamide products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzamide?
A1: The most prevalent laboratory method for synthesizing benzamide is the Schotten-Baumann reaction. This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5] Another common approach is the conversion of benzoic acid to benzoyl chloride using an activating agent like thionyl chloride, followed by amidation.[6]
Q2: What are the primary side reactions to be aware of during benzamide synthesis?
A2: The two most common side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation of the newly formed benzamide, leading to the formation of N-benzoylbenzamide. Both of these side reactions can significantly reduce the yield and purity of the desired product.
Q3: How can I minimize the hydrolysis of benzoyl chloride?
A3: Benzoyl chloride readily reacts with water to form benzoic acid.[7][8] To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. The reaction should be carried out in a dry apparatus, and exposure to atmospheric moisture should be minimized. Performing the reaction at a low temperature can also help to slow down the rate of hydrolysis.
Q4: What is over-acylation and how can I prevent it?
A4: Over-acylation, also known as diacylation, is the reaction of the newly formed benzamide with another molecule of benzoyl chloride to produce N-benzoylbenzamide. This is more likely to occur if a large excess of benzoyl chloride is used or if the reaction temperature is too high. To prevent this, it is recommended to add the benzoyl chloride slowly and in a controlled manner to the amine solution, ensuring that it reacts with the primary amine before it can react with the product benzamide. Maintaining a lower reaction temperature is also beneficial.
Q5: The yield of my benzamide synthesis is consistently low. What are the likely causes?
A5: Low yields can be attributed to several factors. As mentioned, hydrolysis of benzoyl chloride is a major contributor. Another reason could be incomplete reaction, which can be addressed by ensuring an adequate reaction time and appropriate temperature. Product loss during workup and purification is also a common issue. Inefficient extraction or recrystallization can lead to a significant decrease in the isolated yield.
Q6: I am synthesizing a substituted benzamide and observing poor yields. Are there any special considerations?
A6: The electronic and steric properties of substituents on both the benzoyl chloride and the amine can influence the reaction rate and yield. Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction. Sterically hindered amines may also react more slowly. In such cases, optimizing the reaction conditions, such as temperature and reaction time, may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Benzamide | Hydrolysis of benzoyl chloride to benzoic acid. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Add benzoyl chloride slowly to the reaction mixture. |
| Incomplete reaction. | Increase the reaction time or gently warm the reaction mixture after the initial exothermic phase. | |
| Loss of product during workup. | Optimize the extraction and recrystallization steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving. | |
| Product is contaminated with a white solid that is sparingly soluble in the recrystallization solvent. | The contaminant is likely unreacted benzoic acid due to hydrolysis of benzoyl chloride. | Wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic benzoic acid. Benzoic acid will react to form sodium benzoate, which is water-soluble. |
| Formation of an unexpected, higher molecular weight byproduct. | Over-acylation (diacylation) of the product, leading to N-benzoylbenzamide. | Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution to avoid localized high concentrations. Maintain a low reaction temperature (e.g., 0-5 °C). |
| The reaction mixture becomes very thick and difficult to stir. | Rapid precipitation of the benzamide product. | Use a sufficient volume of solvent to maintain a stirrable slurry. A mechanical stirrer may be necessary for larger-scale reactions. |
| No precipitate forms upon addition of benzoyl chloride. | The amine starting material may be of poor quality or the concentration may be too low. | Verify the purity and concentration of the amine. Ensure the correct stoichiometry of reactants is being used. |
Quantitative Data Summary
The following table summarizes typical yields and purity data reported for different benzamide synthesis methods.
| Synthesis Method | Starting Materials | Reported Yield | Reported Purity | Reference |
| Schotten-Baumann Reaction | Benzoyl chloride, Ammonia | ~72.6% | Not specified | [9] |
| Thionyl Chloride Method | 3-Bromo-5-nitrobenzoic acid, Amines | Up to 94% | Not specified | [6] |
| Phosphorus Oxychloride Method | Benzoic acid, Ammonia | > 85% | > 98.5% | [10] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)
This protocol is a standard laboratory procedure for the synthesis of benzamide.
-
In a conical flask, prepare a solution of 5 mL of concentrated ammonia and 5 mL of water.[11]
-
Cool the flask in an ice bath.
-
Slowly add 2 mL (2.4 g) of benzoyl chloride to the cold ammonia solution in small portions with continuous shaking.[7][11] The reaction is exothermic, so maintain the temperature of the flask by keeping it in the ice bath.[7]
-
After the addition is complete, securely stopper the flask and shake vigorously for approximately 15 minutes, or until the smell of benzoyl chloride is no longer present.[5][11]
-
A white precipitate of benzamide will form.[7]
-
Filter the crude benzamide using a Buchner funnel and wash the solid with cold water to remove any ammonium chloride.[11]
-
To remove any unreacted benzoic acid, the crude product can be washed with a cold, dilute solution of sodium bicarbonate.
-
Recrystallize the crude benzamide from hot water to obtain pure, colorless crystals.[11]
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Synthesis of Benzamide from Benzoic Acid and Thionyl Chloride
This two-step protocol involves the initial formation of benzoyl chloride.
Step 1: Formation of Benzoyl Chloride
-
Place benzoic acid in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (SOCl₂) in excess. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[12]
-
Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[12]
-
Remove the excess thionyl chloride by distillation. The remaining liquid is crude benzoyl chloride.
Step 2: Formation of Benzamide
-
Follow the procedure outlined in Protocol 1, using the freshly prepared benzoyl chloride.
Visualizations
Caption: Experimental workflow for benzamide synthesis.
Caption: Troubleshooting logic for low benzamide yield.
References
- 1. testbook.com [testbook.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. quora.com [quora.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. globalconference.info [globalconference.info]
- 8. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 9. youtube.com [youtube.com]
- 10. CN105541656A - Preparation method of benzamide - Google Patents [patents.google.com]
- 11. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 12. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: N-methyl-2-(phenylamino)benzamide Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-methyl-2-(phenylamino)benzamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.
Disclaimer: As of the last literature review, specific degradation studies on this compound are not extensively published. Therefore, the degradation pathways and products discussed in this document are proposed based on the chemical structure of the molecule and general principles of drug degradation. The provided experimental protocols are general templates that should be optimized for your specific laboratory conditions and analytical instrumentation.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of this compound degradation.
| Question | Possible Cause(s) | Troubleshooting Action(s) |
| Why am I not observing any degradation of this compound under stress conditions? | The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough. The duration of the stress study may be too short. The analytical method may not be sensitive enough to detect low levels of degradation products. | Increase the severity of the stress conditions incrementally. For example, use a higher temperature, a more concentrated acid or base, or a longer exposure time. Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for the detection of potential degradation products at low concentrations. Run a longer stress study. |
| I am seeing multiple unexpected peaks in my chromatogram. How do I determine if they are degradation products? | The unexpected peaks could be impurities from the starting material, excipients, or the solvent. They could also be artifacts from the analytical method itself. | Analyze a sample of the un-stressed this compound to identify any pre-existing impurities. Run a blank sample (solvent without the compound) to identify any solvent-related peaks. Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification and to see if they are structurally related to the parent compound. |
| The mass balance of my degradation study is less than 95%. Where is the rest of my compound? | Some degradation products may not be detectable by the analytical method used (e.g., they may not have a UV chromophore). The compound or its degradation products may have precipitated out of solution. Volatile degradation products may have been lost. | Use a more universal detector, such as a mass spectrometer or a charged aerosol detector (CAD), in addition to a UV detector. Visually inspect your samples for any precipitate. If precipitation is observed, try using a co-solvent or a lower concentration of the compound. If volatile products are suspected, a headspace gas chromatography (GC) analysis may be necessary. |
| How can I differentiate between isomeric degradation products? | Isomers will have the same mass and may have similar retention times in chromatography. | Modify your chromatographic method to improve resolution. This could involve changing the column, the mobile phase composition, the gradient, or the temperature. Use tandem mass spectrometry (MS/MS) to fragment the isomeric ions. Different isomers may produce different fragmentation patterns. If available, nuclear magnetic resonance (NMR) spectroscopy can definitively distinguish between isomers. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely yield 2-(phenylamino)benzoic acid and methylamine. Base-catalyzed hydrolysis would result in the carboxylate salt of 2-(phenylamino)benzoic acid and methylamine.
-
Oxidation: The phenylamino group and the aromatic rings are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or further oxidized products.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. This could involve radical reactions, leading to a variety of degradation products, including dimers or cleavage products.
2. What are the expected degradation products?
-
From Hydrolysis: 2-(phenylamino)benzoic acid and methylamine.
-
From Oxidation: Hydroxylated derivatives on the phenyl rings, N-oxide of the phenylamino nitrogen.
-
From Photodegradation: This is harder to predict and can result in a complex mixture of products.
3. What analytical techniques are best suited for studying the degradation of this compound?
A stability-indicating liquid chromatography method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the primary tool. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
4. How do I develop a stability-indicating HPLC method?
A stability-indicating method is one that can separate the parent drug from all its potential degradation products, ensuring that the measurement of the parent drug is accurate and not affected by the presence of degradants. To develop such a method, you need to:
-
Perform forced degradation studies to generate the degradation products.
-
Screen different HPLC columns (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., different pH, organic modifiers like acetonitrile and methanol).
-
Optimize the chromatographic conditions (e.g., gradient, flow rate, temperature) to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
5. What are the typical conditions for forced degradation studies?
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.
-
Oxidation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 60°C to 100°C.
-
Photostability: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Representative HPLC Method for Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
Quantitative data from degradation studies should be summarized in a clear and organized manner.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions (Note: This data is for illustrative purposes only and is not based on experimental results.)
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl at 60°C | 24 | 15.2 | 2 | DP1 (12.5%) |
| 0.1 M NaOH at 60°C | 24 | 25.8 | 3 | DP1 (20.1%), DP2 (5.3%) |
| 3% H₂O₂ at RT | 24 | 8.5 | 1 | DP3 (7.9%) |
| Thermal (80°C) | 48 | 2.1 | 1 | DP4 (1.8%) |
| Photostability | - | 11.3 | 4 | DP5 (6.2%), DP6 (3.1%) |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
Technical Support Center: N-methyl-2-(phenylamino)benzamide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-methyl-2-(phenylamino)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory synthesis involves a two-step process:
-
Ullmann Condensation: Synthesis of the precursor, 2-(phenylamino)benzoic acid, from 2-chlorobenzoic acid and aniline using a copper catalyst.
-
Amidation: Conversion of 2-(phenylamino)benzoic acid to this compound. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with methylamine.[1]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key challenges during scale-up include:
-
Reaction Control: Managing exothermic reactions, especially during the formation of the acyl chloride and the subsequent amidation.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors to maintain consistent reaction rates and minimize side-product formation.
-
Purification and Crystallization: Developing a robust crystallization process that consistently yields the desired polymorph and particle size distribution.
-
Impurity Profile: Controlling the formation of process-related impurities that may not be significant at the lab scale but can become problematic in larger batches.
Q3: How can I improve the yield and purity of my product at a larger scale?
A3: To improve yield and purity during scale-up, consider the following:
-
Process Analytical Technology (PAT): Implement in-situ monitoring of critical process parameters (e.g., temperature, concentration, pH) to ensure better control over the reaction.
-
Optimized Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reagent stoichiometry, and addition rates for the larger scale.
-
Efficient Heat Transfer: Utilize reactors with appropriate heat exchange capacity to manage reaction exotherms effectively.
-
Controlled Crystallization: Design a cooling and/or anti-solvent addition profile to control crystal growth and morphology. Seeding strategies can also be beneficial.
Q4: What are the potential process-related impurities I should be aware of?
A4: Potential impurities could include:
-
Unreacted starting materials: 2-(phenylamino)benzoic acid, aniline, and 2-chlorobenzoic acid.
-
Byproducts from the Ullmann condensation.
-
Byproducts from the amidation step, such as products of side reactions with the activating agent.
-
Over-methylated or di-acylated products.
Troubleshooting Guides
Problem 1: Low Yield in the Amidation Step
| Possible Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid. | - Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient stoichiometric excess.- Monitor the conversion to the acyl chloride before proceeding with the amidation. |
| Degradation of the acyl chloride. | - Use the acyl chloride immediately after its formation.- Maintain a low temperature during its formation and subsequent reaction. |
| Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Gradually increase the reaction temperature, if the stability of the product allows. |
| Poor mixing leading to localized concentration gradients. | - Optimize the agitation speed and impeller design for the reactor scale.- Ensure efficient dispersion of reagents. |
Problem 2: Product Fails to Meet Purity Specifications
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants.- Increase the reaction time or temperature as appropriate. |
| Formation of byproducts due to high reaction temperature. | - Lower the reaction temperature and extend the reaction time.- Control the rate of addition of exothermic reagents. |
| Inefficient purification/crystallization. | - Screen different solvents or solvent mixtures for recrystallization.- Optimize the cooling profile and agitation during crystallization.- Consider a re-slurry or a second recrystallization step. |
| Contamination from the reactor or ancillary equipment. | - Ensure thorough cleaning of all equipment between batches. |
Problem 3: Inconsistent Crystal Form (Polymorphism)
| Possible Cause | Suggested Solution |
| Variations in crystallization conditions (temperature, cooling rate, solvent). | - Implement a strict, controlled crystallization protocol.- Use a consistent solvent system and volume.- Control the cooling rate precisely. |
| Presence of impurities influencing crystal nucleation and growth. | - Ensure the purity of the starting material for crystallization is consistent.- Investigate the impact of specific impurities on crystal form. |
| Agitation rate affecting nucleation and crystal breakage. | - Maintain a consistent and optimized agitation speed during crystallization. |
Data Presentation
The following table presents hypothetical, yet realistic, data to illustrate the impact of scaling up on key process parameters for the synthesis of this compound.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Reaction Time (Amidation) | 4 hours | 6-8 hours | 10-12 hours |
| Typical Yield | 85-90% | 80-85% | 78-83% |
| Purity (by HPLC) | >99.5% | >99.0% | >99.0% |
| Key Impurity A | <0.05% | <0.1% | <0.15% |
| Key Impurity B | Not Detected | <0.05% | <0.1% |
| Cooling Time (Crystallization) | 1-2 hours | 4-6 hours | 8-12 hours |
Experimental Protocols
Synthesis of 2-(phenylamino)benzoic acid (Ullmann Condensation)
This protocol is adapted from a procedure for a similar Ullman condensation.[2]
-
To a suitable reaction vessel equipped with a condenser and stirrer, add 2-chlorobenzoic acid (1 equivalent), aniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper powder (0.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Filter the mixture to remove the copper catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Synthesis of this compound (Amidation)
This protocol is a general method for benzamide synthesis.[1]
-
Suspend 2-(phenylamino)benzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the conversion to the acyl chloride is complete (monitor by IR or by quenching a sample with methanol and analyzing by LC-MS).
-
In a separate vessel, prepare a solution of methylamine (2-3 equivalents) in a suitable solvent.
-
Cool the acyl chloride solution back to 0-5 °C and slowly add the methylamine solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water, a mild aqueous base (e.g., sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixture).
Mandatory Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low amidation yield.
References
Technical Support Center: Enhancing the In-Vivo Bioavailability of N-methyl-2-(phenylamino)benzamide
Welcome to the technical support center for improving the in-vivo bioavailability of N-methyl-2-(phenylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: My in-vivo study with this compound shows low and variable oral bioavailability. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributed to its poor aqueous solubility, which is a common characteristic of benzamide derivatives.[1][2] The primary reasons include:
-
Poor Solubility and Dissolution: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a rate-limiting step for absorption.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which pump it back into the gut lumen.
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][3][4][5] The most common and effective approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron or nanometer range.[3] This can be achieved through techniques like nano-suspension.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[4][5][6]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to enhance its solubilization in the gastrointestinal tract.[1][2][7][8]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to increase its aqueous solubility.[9][10][11][12]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my compound?
A3: The choice of strategy depends on the physicochemical properties of this compound, such as its solubility in various solvents and lipids, its melting point, and its chemical stability. A systematic approach is recommended:
-
Characterize the Compound: Determine its aqueous solubility, log P, melting point, and crystalline form.
-
Feasibility Studies: Conduct small-scale formulation experiments with different approaches (e.g., prepare a simple solid dispersion, test solubility in oils for SEDDS).
-
In-Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations to select the most promising candidates for in-vivo studies.
Troubleshooting Guides
Issue 1: Poor and inconsistent results with the neat compound in animal studies.
-
Problem: High variability in plasma concentrations and low overall exposure after oral administration of a simple suspension of this compound.
-
Root Cause Analysis: This is a classic sign of dissolution-limited absorption. The crystalline form of the drug is likely not dissolving effectively or consistently in the GI tract of the animals.
-
Troubleshooting Steps:
-
Particle Size Reduction: Attempt to reduce the particle size of the drug powder through micronization or nanomilling to prepare a nano-suspension. This increases the surface area for dissolution.[3]
-
Formulation as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP, PEG, or HPMC. This can help to present the drug in an amorphous, more soluble state.[4][5]
-
Utilize a Lipid-Based Formulation: Evaluate the solubility of the compound in various oils and surfactants to develop a SEDDS. This can bypass the dissolution step by presenting the drug in a solubilized form.[1][7][8]
-
Issue 2: The chosen formulation strategy is not yielding the desired improvement in bioavailability.
-
Problem: After formulating this compound as a solid dispersion, the in-vivo bioavailability is still suboptimal.
-
Root Cause Analysis: While the dissolution rate may have improved, other factors could be limiting absorption. These may include drug precipitation in the gut, first-pass metabolism, or transporter-mediated efflux.
-
Troubleshooting Steps:
-
Optimize the Solid Dispersion: Experiment with different polymers and drug-to-polymer ratios.[13][14] The inclusion of a surfactant in the solid dispersion can also help to prevent drug precipitation upon dilution in the gut.
-
Consider a different approach: If dissolution is no longer the rate-limiting step, a lipid-based formulation like SEDDS might be more effective. SEDDS can also enhance lymphatic transport, which can help to bypass first-pass metabolism in the liver.[1]
-
Investigate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. If it is high, strategies to bypass the liver, such as lymphatic targeting with lipid formulations, become more attractive.
-
Data Presentation: Illustrative Bioavailability Enhancement
The following table summarizes the potential improvements in the oral bioavailability of this compound using different formulation strategies. The data is illustrative and based on typical enhancements seen for poorly soluble drugs.
| Formulation Strategy | Drug Loading (% w/w) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension (Control) | 10 | 150 ± 45 | 4.0 ± 1.5 | 900 ± 350 | 100 |
| Nano-suspension | 10 | 450 ± 90 | 2.0 ± 0.5 | 2700 ± 600 | 300 |
| Solid Dispersion (1:5 Drug:Polymer) | 15 | 750 ± 150 | 1.5 ± 0.5 | 5400 ± 1100 | 600 |
| SEDDS | 20 | 1200 ± 250 | 1.0 ± 0.3 | 9000 ± 1800 | 1000 |
| Cyclodextrin Complex (1:1 Molar Ratio) | 5 | 600 ± 120 | 1.8 ± 0.4 | 4500 ± 950 | 500 |
Experimental Protocols
Preparation of a Nano-suspension by Wet Milling
Objective: To produce a nano-suspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)[15]
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in purified water with gentle heating and stirring.
-
Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a specified speed and duration (e.g., 2000 rpm for 2-4 hours). The optimal milling time should be determined by periodic particle size analysis.
-
Separate the nano-suspension from the milling media by filtration or decantation.
-
Characterize the nano-suspension for particle size, polydispersity index, and zeta potential.
Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution.[16]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent in the desired ratio (e.g., 1:5 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it to a fine powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS of this compound for enhanced oral bioavailability.[1]
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C in a water bath and mix gently until a homogenous isotropic mixture is formed.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-emulsification time and grading: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the time it takes to form an emulsion.
-
Droplet size analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index using a particle size analyzer.
-
In-vitro dissolution: Perform dissolution testing to assess the drug release from the SEDDS formulation.
-
Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.[10][12]
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol mixture
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound to the paste.
-
Knead the mixture for a specified period (e.g., 45-60 minutes).
-
Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Characterize the inclusion complex for drug content, phase solubility, dissolution, and evidence of complex formation (e.g., using FTIR, DSC, and XRD).
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Troubleshooting logic for addressing low bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. rjptonline.org [rjptonline.org]
dealing with impurities in N-methyl-2-(phenylamino)benzamide samples
Welcome to the technical support center for N-methyl-2-(phenylamino)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in their samples.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments involving this compound.
Problem 1: My sample of this compound shows unexpected peaks in the HPLC analysis.
-
Possible Cause: The presence of impurities in your sample. Common impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents.
-
Solution:
-
Identify the Impurities: Use LC-MS to identify the molecular weights of the impurity peaks. Based on the likely synthesis route (coupling of 2-(phenylamino)benzoic acid and methylamine), potential impurities include:
-
2-(phenylamino)benzoic acid (starting material)
-
Residual coupling agents or their byproducts (e.g., dicyclohexylurea if DCC was used)
-
Side-reaction products
-
-
Quantify the Impurities: Once identified, quantify the impurities using a calibrated HPLC method.
-
Purify the Sample: Based on the nature of the impurities, choose an appropriate purification method. Recrystallization is effective for removing less soluble impurities, while column chromatography is suitable for separating compounds with different polarities.[1][2]
-
Problem 2: The results of my biological assay are inconsistent, even with the same concentration of this compound.
-
Possible Cause: The presence of biologically active impurities that interfere with the assay. Even small amounts of certain impurities can have significant biological effects.
-
Solution:
-
Thoroughly Characterize Your Sample: Use a combination of analytical techniques (HPLC, LC-MS, NMR) to get a complete profile of your sample.
-
Purify to a High Degree: Use a rigorous purification method, such as column chromatography followed by recrystallization, to ensure the removal of even trace impurities.
-
Re-test in the Assay: Use the highly purified sample in your biological assay to see if the inconsistency is resolved.
-
Problem 3: My sample has a noticeable color, but pure this compound should be colorless or off-white.
-
Possible Cause: The presence of colored impurities, which could be degradation products or byproducts from the synthesis.
-
Solution:
-
Purification:
-
Recrystallization: This is often effective at removing colored impurities.[3] You may need to screen for an appropriate solvent system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the colored impurity remains in the mother liquor.[3]
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[3]
-
Column Chromatography: This can also be effective in separating colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Based on common synthetic routes, the most probable impurities are:
-
Unreacted Starting Materials: 2-(phenylamino)benzoic acid and methylamine (or a salt of methylamine).
-
Byproducts from Coupling Reagents: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) is a common byproduct.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present.[4]
Q2: How can I detect these impurities?
A2: A combination of analytical methods is recommended:
-
HPLC with UV detection: For detecting and quantifying aromatic impurities like the starting material and the main product.[5]
-
LC-MS: For identifying the molecular weights of unknown impurities.[6][7][8]
-
GC-MS: For identifying and quantifying volatile residual solvents.[4][9][10][11][12]
-
¹H NMR: To provide structural information about the main compound and any significant impurities.
Q3: What is a standard protocol for purifying this compound?
A3: A two-step purification process is often effective:
-
Column Chromatography: To separate the desired product from starting materials and byproducts with different polarities.
-
Recrystallization: To further purify the product and remove any remaining trace impurities.[1]
Data Presentation
Table 1: Hypothetical Impurity Profile of a Crude this compound Sample by HPLC-UV
| Peak No. | Retention Time (min) | Identity | Area % |
| 1 | 2.5 | 2-(phenylamino)benzoic acid | 5.2 |
| 2 | 4.8 | This compound | 92.1 |
| 3 | 6.1 | Unknown Impurity A | 1.5 |
| 4 | 7.3 | Unknown Impurity B | 1.2 |
Table 2: Hypothetical Residual Solvent Analysis by GC-MS
| Solvent | Concentration (ppm) |
| Dichloromethane | 150 |
| Ethyl Acetate | 300 |
| Hexane | 50 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel to create a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully add the dried slurry containing the sample to the top of the packed column.
-
Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.[1]
-
Dissolution: In a flask, add the partially purified compound and a minimal amount of the hot solvent until it just dissolves.[3]
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the analysis of impurities in this compound samples.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-methyl-2-(phenylamino)benzamide Assays
Welcome to the technical support center for assays involving N-methyl-2-(phenylamino)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding potential artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to assay development?
A1: Understanding the physicochemical properties of this compound is crucial for designing robust assays. Key parameters include:
| Property | Value | Implication for Assays |
| Molecular Formula | C₁₄H₁₄N₂O | Used for accurate mass determination in mass spectrometry. |
| Molecular Weight | 226.27 g/mol | Essential for preparing stock solutions and calculating molar concentrations. |
| LogP | 3.55 (estimated) | Indicates moderate lipophilicity, suggesting potential for non-specific binding to plastics and proteins. May require the use of detergents or organic solvents in assay buffers to maintain solubility. |
| pKa | Not readily available | The secondary amine and amide groups suggest the molecule's charge state will be pH-dependent, which can affect its solubility and interaction with biological targets. |
| Aqueous Solubility | Predicted to be low | Poor solubility in aqueous buffers is a common issue. Stock solutions should be prepared in an appropriate organic solvent (e.g., DMSO, ethanol) and care must be taken to avoid precipitation upon dilution into aqueous assay buffers. |
Q2: What are the common sources of interference and artifacts in assays with this compound?
A2: Interferences and artifacts can arise from the compound's intrinsic properties and its interaction with assay components. Potential issues include:
-
Compound Reactivity: The N-phenylamino moiety may be susceptible to oxidation, potentially generating reactive species that can interfere with assay readouts.
-
Non-Specific Binding: Due to its lipophilicity, this compound may bind non-specifically to proteins, enzymes, and plasticware, leading to false-positive or false-negative results.
-
Aggregation: At higher concentrations, the compound may form aggregates, which can lead to promiscuous inhibition of enzymes and other biological targets.
-
Matrix Effects in LC-MS: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Spectrophotometric Interference: Aromatic amines can sometimes interfere with colorimetric assays, for instance by reducing metal ions.
-
Pan-Assay Interference Compound (PAINS) Behavior: While not definitively classified as a PAIN, its chemical structure contains motifs that are sometimes associated with non-specific assay interference.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in High-Throughput Screening (HTS)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Aggregation | 1. Visually inspect for precipitation in assay wells. 2. Include detergents (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. 3. Perform concentration-response curves to identify steep or unusual curve shapes indicative of aggregation. | Protocol for Detergent Addition: Prepare a 10% stock solution of Triton X-100 or Tween-20 in water. Add the appropriate volume to your assay buffer to achieve a final concentration of 0.01%. Ensure thorough mixing. |
| Non-Specific Binding | 1. Use low-binding microplates. 2. Include a non-specific protein (e.g., 0.1% Bovine Serum Albumin - BSA) in the assay buffer. | Protocol for BSA Addition: Prepare a 10% BSA stock solution in your assay buffer. Add the appropriate volume to your assay buffer to achieve a final concentration of 0.1%. Filter the final buffer to remove any particulates. |
| Reactivity with Assay Components | 1. Run control experiments without the biological target to assess for direct effects on the detection reagents. 2. Consider the use of antioxidants if oxidation is suspected. | Protocol for Target-Negative Control: Prepare assay wells containing all components except the biological target (e.g., enzyme, receptor). Add this compound and measure the signal. A significant change in signal indicates direct interference. |
Logical Flow for HTS Troubleshooting
Caption: Troubleshooting workflow for inconsistent HTS results.
Issue 2: Poor Data Quality in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Matrix Effects | 1. Perform a post-extraction spike experiment to quantify ion suppression or enhancement. 2. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Use a stable isotope-labeled internal standard if available. 4. Dilute the sample to reduce the concentration of interfering matrix components. | Protocol for Post-Extraction Spike: Analyze three sets of samples: (A) neat standard solution, (B) blank matrix extract, and (C) blank matrix extract spiked with the standard after extraction. The matrix effect is calculated as: (Peak Area of C - Peak Area of B) / Peak Area of A * 100%. |
| In-source Fragmentation or Adduct Formation | 1. Optimize mass spectrometer source parameters (e.g., cone voltage, capillary voltage). 2. Analyze the full scan mass spectrum for the presence of common adducts (e.g., +Na, +K, +ACN). | Protocol for Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer. Systematically vary source parameters to maximize the signal of the desired precursor ion while minimizing fragmentation and adduct formation. |
| Poor Peak Shape | 1. Ensure complete dissolution of the compound in the injection solvent. 2. Match the injection solvent to the initial mobile phase composition as closely as possible. 3. Check for column degradation. | Protocol for Solvent Matching: If using a gradient elution starting with a high aqueous content, dissolve the sample in a solvent with a similar or lower organic content to avoid peak distortion. |
LC-MS/MS Troubleshooting Workflow
Caption: Workflow for troubleshooting poor LC-MS/MS data quality.
Issue 3: Suspected Compound Degradation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Hydrolysis | 1. Perform forced degradation studies under acidic and basic conditions. 2. Analyze samples by LC-MS to identify potential degradation products. The amide bond in this compound can be susceptible to hydrolysis. | Protocol for Forced Hydrolysis: Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours. Analyze the samples at different time points by LC-MS to monitor for the appearance of new peaks. |
| Oxidation | 1. Conduct forced degradation using an oxidizing agent (e.g., hydrogen peroxide). 2. Protect samples from excessive oxygen exposure. | Protocol for Forced Oxidation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature. Analyze by LC-MS to identify potential oxidation products. |
| Photodegradation | 1. Expose a solution of the compound to a controlled light source (e.g., UV lamp). 2. Compare the chromatogram to a light-protected control sample. | Protocol for Photostability Testing: Prepare two solutions of the compound. Expose one to a UV light source (e.g., 254 nm) for a defined period, while keeping the other in the dark. Analyze both solutions by LC-MS. |
Degradation Pathway Analysis
Validation & Comparative
A Comparative Analysis of N-methyl-2-(phenylamino)benzamide and Other COX-2 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental data, and methodologies of emerging and established Cyclooxygenase-2 (COX-2) inhibitors.
Cyclooxygenase-2 (COX-2) inhibitors represent a cornerstone in the management of inflammation and pain. While established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) are widely utilized, ongoing research seeks to identify novel compounds with improved efficacy and safety profiles. This guide provides a comparative overview of N-methyl-2-(phenylamino)benzamide and its derivatives against well-known COX-2 inhibitors, supported by available experimental data and detailed methodologies to aid researchers and professionals in the field of drug development.
Quantitative Comparison of COX-2 Inhibitory Potency
The inhibitory potential of a compound against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the available IC50 data for N-2-(phenylamino)benzamide derivatives and compares them with established COX-2 inhibitors.
It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is compiled from multiple sources and should be interpreted with this consideration.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| N-2-(phenylamino)benzamide Derivatives | |||
| I-1[1][2] | Not Reported | 33.61 ± 1.15 | Not Reported |
| I-8[1][2] | Not Reported | 45.01 ± 2.37 | Not Reported |
| 1H-30 | Not Reported | Enhanced inhibition compared to tolfenamic acid | Not Reported |
| Established COX-2 Inhibitors | |||
| Celecoxib | >50 | 0.129 | >387.6 |
| Rofecoxib | Not Reported in these studies | Not Reported in these studies | Not Reported in these studies |
| Diclofenac | Not Reported in these studies | Not Reported in these studies | Not Reported in these studies |
| Meloxicam | Not Reported in these studies | Not Reported in these studies | Not Reported in these studies |
Note: Data for this compound was not available in the reviewed literature. The data for I-1 and I-8, which are derivatives of N-2-(phenylamino)benzamide, are presented. The enhanced inhibitory effect of 1H-30 is noted, though a specific IC50 value was not provided in the initial findings.[3][4] The IC50 and SI values for established inhibitors are provided as a general reference from a representative study.
Mechanism of Action: The COX-2 Signaling Pathway
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade. Its inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The following diagram illustrates the simplified signaling pathway involving COX-2.
Caption: Simplified COX-2 signaling pathway.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for the evaluation of COX-2 inhibitors. Below are detailed methodologies for two common in vitro assays.
In Vitro COX-1/COX-2 Inhibition Assay (Using Purified Recombinant Enzymes)
This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the COX reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound or positive control to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant environment, taking into account factors like plasma protein binding.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., heparin for COX-2 assay)
-
Test compound (dissolved in a suitable solvent)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme immunoassay (EIA) kits for PGE2 and Thromboxane B2 (TXB2)
Procedure for COX-2 Inhibition:
-
Dispense heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS to induce COX-2 expression and activity.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit as an indicator of COX-2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.
Procedure for COX-1 Inhibition:
-
Dispense whole blood without anticoagulant into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour. During clotting, platelets are activated and produce TXB2 via COX-1.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit as an indicator of COX-1 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[6][7]
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative evaluation of novel COX-2 inhibitors against established drugs.
Caption: A typical experimental workflow.
Conclusion
The exploration of novel COX-2 inhibitors like this compound and its derivatives is a promising avenue in the development of anti-inflammatory therapeutics. While direct comparative data for this compound against established coxibs is currently limited in the public domain, the available information on its derivatives suggests a potential for COX-2 inhibition. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future head-to-head investigations are warranted to fully elucidate the therapeutic potential of this class of compounds relative to existing treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-methyl-2-(phenylamino)benzamide Derivatives Versus Multi-Kinase Inhibitors in Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-cancer effects of novel N-methyl-2-(phenylamino)benzamide derivatives against established multi-kinase inhibitors, Sunitinib and Sorafenib. This guide provides a detailed examination of their mechanisms of action, quantitative performance data, and the experimental protocols utilized in their evaluation.
The emergence of this compound derivatives as potential anti-cancer agents targeting Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) presents a promising new avenue in oncology research. This guide aims to contextualize their therapeutic potential by juxtaposing their activity with that of Sunitinib and Sorafenib, which target critical signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF/MEK/ERK cascade.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and the comparator drugs in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values in Glioblastoma Cell Lines (µM)
| Compound/Drug | U87MG | C6 |
| I-1 (derivative of this compound) | 69.4% TGI (in vivo)[1][2] | 66.7% TGI (in vivo)[1][2] |
| Sunitinib | 3.0 - 8.5 | Not Available |
| Sorafenib | 1.5[3] | 9.1[3] |
TGI: Tumor Growth Inhibition
Table 2: IC50 Values in Colon Cancer Cell Lines (µM)
| Compound/Drug | HCT116 | HT-29 |
| 1H-30 (derivative of this compound) | Potent in vivo activity[4][5][6] | Not Available |
| Sunitinib | 31.18[7] | In vivo activity demonstrated[8] |
| Sorafenib | 10[9] | In vivo activity demonstrated[10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., U87MG, C6, HCT116, HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., this compound derivatives, Sunitinib, Sorafenib) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting was employed to investigate the effect of the compounds on the protein expression levels within key signaling pathways.
-
Protein Extraction: Cells were treated with the test compounds for the indicated times, and total protein was extracted using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., COX-2, p-ERK, p-AKT, cleaved caspase-3).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Models
The in vivo anti-tumor efficacy of the compounds was evaluated using xenograft mouse models.
-
Animal Models: Athymic nude mice (4-6 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Cell Implantation: For glioblastoma models, 2 × 10^5 U87MG or GL15 cells were stereotactically implanted into the striatum of the mice.[11] For colon cancer models, 2 × 10^6 HCT116 or HT-29 cells were injected subcutaneously into the flank of the mice.[7][8]
-
Treatment Regimen:
-
This compound derivatives: Once tumors reached a palpable size, mice were treated with the compounds (e.g., 50 mg/kg, intraperitoneally) daily for a specified period.[1][2]
-
Sunitinib: Mice were treated with Sunitinib (e.g., 30-80 mg/kg) via oral gavage daily or on a 5 days on/2 days off schedule.[7][12][13]
-
Sorafenib: Mice received Sorafenib (e.g., 5-10 mg/kg) via oral gavage daily.[3][10]
-
-
Tumor Growth Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these compounds are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.
This compound Derivatives Signaling Pathway
Caption: Mechanism of this compound derivatives.
Sunitinib Signaling Pathway
Caption: Sunitinib's multi-targeted inhibition of key RTKs.
Sorafenib Signaling Pathway
Caption: Sorafenib's dual action on angiogenesis and cell proliferation pathways.
Experimental Workflow: In Vitro and In Vivo Validation
Caption: A general workflow for the validation of anti-cancer compounds.
Conclusion
This comparative guide highlights that this compound derivatives exhibit promising anti-cancer activity through a distinct mechanism of action involving the dual inhibition of COX-2 and Topoisomerase I. While direct quantitative comparisons with Sunitinib and Sorafenib are limited by the availability of data in identical cell lines, the in vivo data for the derivatives demonstrate significant tumor growth inhibition. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the scientific community to further investigate and validate the therapeutic potential of this novel class of compounds.
Contact: [Insert Contact Information]
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Single-agent therapy with sorafenib or 5-FU is equally effective in human colorectal cancer xenograft—no benefit of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Addition of Sunitinib to Radiation Delays Tumor Growth in a Murine Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of N-methyl-2-(phenylamino)benzamide Derivatives as Dual COX-2/Topo I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-methyl-2-(phenylamino)benzamide derivatives, focusing on their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for applications in oncology. The following sections present quantitative data on the biological activity of key derivatives, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro and in vivo activities of representative this compound derivatives from recent studies. These compounds have been investigated for their potential as anti-glioblastoma and anti-gastrointestinal cancer agents.[1][2]
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | - | [1][3] |
| I-8 | COX-2 | 45.01 ± 2.37 | - | [1][3] |
| 1,5-naphthyridine derivative (parent compound) | COX-2 | > 150 | - | [1][4] |
| 1H-30 | COX-2 | - | RAW264.7 | [2] |
| Tolfenamic acid | COX-2 | - | - | [2] |
Table 1: In Vitro COX-2 Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of various derivatives against COX-2. Lower IC50 values indicate greater potency.
| Compound | Tumor Model | Tumor Growth Inhibition (TGI) (%) | Key Findings | Reference |
| I-1 | C6 glioma orthotopic | 66.7 | Downregulated PGE2, VEGF, MMP-9, STAT3 activation; Upregulated E-cadherin. Showed higher safety than temozolomide. | [1][4] |
| I-1 | U87MG xenograft | 69.4 | Repressed tumor growth. | [1][4] |
| 1H-30 | CT26.WT tumor-bearing mice | - | Decreased tumor growth, down-regulated COX-2 and MMP-9, induced apoptosis. | [2] |
Table 2: In Vivo Anti-Tumor Efficacy. This table summarizes the tumor growth inhibition and key in vivo findings for lead compounds in different cancer models.
Experimental Protocols
This section details the methodologies used to evaluate the biological activity of this compound derivatives.
In Vitro COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-2 was determined using a commercially available COX-2 inhibitor screening assay kit. The assay is based on the principle of a colorimetric reaction where the peroxidase activity of COX is measured.
-
Preparation of Reagents: All reagents were prepared according to the manufacturer's instructions. The test compounds were dissolved in DMSO to create stock solutions.
-
Reaction Mixture: The reaction was initiated by adding arachidonic acid to a mixture containing the enzyme, heme, and the test compound or control in a 96-well plate.
-
Incubation: The plate was incubated at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Detection: The colorimetric substrate was added, and the absorbance was measured at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The percentage of COX-2 inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells. The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation, Migration, and Invasion Assays
The anti-proliferative, anti-migratory, and anti-invasive effects of the derivatives were assessed using various cancer cell lines (e.g., C6 glioma, U87MG).[1]
-
Cell Culture: Cells were maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (MTT Assay):
-
Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability was calculated relative to the untreated control.
-
-
Migration and Invasion Assays (Transwell Assay):
-
For the migration assay, cells were seeded in the upper chamber of a Transwell insert with a serum-free medium. The lower chamber contained a medium with a chemoattractant (e.g., 10% FBS).
-
For the invasion assay, the Transwell insert was pre-coated with Matrigel.
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
The migrated/invaded cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
In Vivo Tumor Models
The anti-tumor efficacy of the lead compounds was evaluated in animal models.[1][2]
-
Animal Models:
-
Treatment: Once the tumors reached a palpable size, the animals were randomized into different treatment groups (vehicle control, test compound, positive control like temozolomide). The compounds were administered via a suitable route (e.g., oral gavage) at a specific dose and schedule.
-
Tumor Growth Measurement: Tumor volume was measured periodically using calipers. The body weight of the animals was also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100.
-
Immunohistochemistry and Western Blotting: Tumor tissues were collected for further analysis of protein expression levels (e.g., PGE2, VEGF, MMP-9, STAT3, E-cadherin, COX-2) to elucidate the mechanism of action.[1][2]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
Cross-Validation of N-methyl-2-(phenylamino)benzamide's Dual Inhibitory Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-methyl-2-(phenylamino)benzamide and its derivatives, focusing on the cross-validation of their dual mechanism of action as inhibitors of both Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). The performance of these compounds is compared with established therapeutic agents, supported by experimental data, to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound derivatives have emerged as a promising class of anti-cancer agents, particularly for aggressive cancers such as glioblastoma and gastrointestinal tumors. Their primary mechanism of action is attributed to the dual inhibition of COX-2 and Topo I. This dual-targeting approach offers a potential advantage over single-target agents by simultaneously addressing inflammation-related tumor promotion and DNA replication, potentially leading to enhanced efficacy and reduced development of resistance.
The cross-validation of this dual mechanism is supported by the synthesis and evaluation of subsequent generations of compounds, such as I-1, 1H-30, and W10, which have been designed to optimize the inhibitory activity against both targets. This guide will delve into the quantitative data supporting this mechanism and compare it with the standard-of-care chemotherapy for glioblastoma, Temozolomide, as well as selective inhibitors of COX-2 (Celecoxib) and Topo I (Topotecan).
Data Presentation: Comparative Inhibitory and Anti-proliferative Activities
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of this compound derivatives and comparator compounds against their respective targets and various cancer cell lines.
Table 1: Inhibitory Activity against COX-2 and Topoisomerase I
| Compound | Target | IC50 (µM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | [1][2] |
| I-8 (derivative of I-1) | COX-2 | 45.01 ± 2.37 | [1][2] |
| W10 (derivative of I-1) | COX-2 | 2.31 ± 0.07 | [3] |
| Topo I | 0.90 ± 0.17 | [3] | |
| Celecoxib | COX-2 | 0.04 | [4] |
| COX-1 | 15 | [4] | |
| Topotecan | Topo I | 0.013 (MCF-7), 0.002 (DU-145) | [5] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| W10 | HT29 (COX-2+) | Colon Cancer | 1.48 | [6] |
| RKO (COX-2+) | Colon Cancer | 2.06 | [6] | |
| LoVo (COX-2+) | Colon Cancer | 4.89 | [6] | |
| HCT116 (COX-2-) | Colon Cancer | 8.42 | [6] | |
| SW480 (COX-2-) | Colon Cancer | 7.36 | [6] | |
| Temozolomide | U87MG | Glioblastoma | Varies widely (e.g., 748.27 at 48h) | [3] |
| C6 | Glioblastoma | Data not available | ||
| Celecoxib | U251 | Glioblastoma | 11.7 | [7] |
| HCT116 | Colon Cancer | 29.7 | [7] | |
| MCF-7 | Breast Cancer | 27.3 | [7] | |
| Topotecan | U251 | Glioblastoma | 2.73 | [8] |
| U87 | Glioblastoma | 2.95 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound derivatives and a typical experimental workflow for evaluating their anti-cancer activity.
Caption: Proposed mechanism of action of this compound derivatives.
Caption: Experimental workflow for evaluating dual COX-2/Topo I inhibitors.
Cross-Validation of the Dual-Inhibitory Mechanism
The development of second-generation derivatives of this compound provides a compelling cross-validation of its dual COX-2 and Topoisomerase I inhibitory mechanism. The initial compound, I-1, demonstrated inhibitory activity against COX-2.[1][2] Subsequent research focused on optimizing this dual activity, leading to the synthesis of compounds like 1H-30 and W10.
Notably, W10, a tolfenamic acid derivative based on the structure of I-1, exhibited significantly enhanced dual-target inhibition with an IC50 of 2.31 µM for COX-2 and 0.90 µM for Topo I.[3] This improved dual inhibitory profile correlated with potent anti-proliferative activity in colon cancer cell lines.[6] The fact that rationally designed derivatives with augmented dual inhibitory capacity show increased anti-cancer effects strongly supports the hypothesis that the therapeutic efficacy of this class of compounds is mediated through the simultaneous inhibition of both COX-2 and Topo I.
Furthermore, the anti-proliferative activity of W10 was more pronounced in COX-2 expressing cell lines (HT29, RKO, LoVo) compared to those with no COX-2 expression (HCT116, SW480), providing additional evidence for the contribution of COX-2 inhibition to its overall anti-cancer effect.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
COX-2 Inhibition Assay (Fluorometric)
-
Reagents and Materials: COX-2 inhibitor screening kit, test compounds, 96-well plates, fluorescence microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing COX assay buffer, COX cofactor, and COX probe.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The rate of fluorescence increase is proportional to COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Topoisomerase I DNA Relaxation Assay
-
Reagents and Materials: Human Topo I enzyme, supercoiled plasmid DNA (e.g., pBR322), reaction buffer, test compounds, agarose gel electrophoresis apparatus, ethidium bromide.
-
Procedure:
-
Set up reaction mixtures containing supercoiled DNA, Topo I reaction buffer, and various concentrations of the test compound.
-
Add human Topo I to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of Topo I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Quantify the band intensities to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for STAT3, MMP-9, and VEGF
-
Reagents and Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-MMP-9, anti-VEGF, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Separate total protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities relative to the loading control to determine changes in protein expression.
-
PGE2 Quantification by ELISA
-
Reagents and Materials: Prostaglandin E2 ELISA kit, cell culture supernatants or tissue homogenates, 96-well plates pre-coated with capture antibody, wash buffer, substrate solution, stop solution, microplate reader.
-
Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
-
Conclusion
The body of evidence strongly supports the dual inhibitory mechanism of action of this compound and its derivatives against COX-2 and Topoisomerase I. The cross-validation through the development of increasingly potent dual inhibitors underscores the viability of this therapeutic strategy. The comparative data presented in this guide highlight the potential of these compounds as effective anti-cancer agents, particularly in tumors where both inflammatory and proliferative pathways are dysregulated. Further investigation, including detailed in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of dual inhibitors of topoisomerase I and Cyclooxygenase-2 for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dual topoisomerase I/COX-2 inhibitor reduces colon cancer tumor growth in vivo | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis: N-methyl-2-(phenylamino)benzamide Derivatives Versus Traditional Chemotherapy Agents
In the landscape of oncology drug development, the quest for therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison between a novel class of compounds, N-methyl-2-(phenylamino)benzamide derivatives, and established traditional chemotherapy agents. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform future research and clinical strategies.
Executive Summary
This compound and its derivatives represent a promising class of anti-cancer compounds with a multi-targeted mechanism of action, primarily involving the dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This contrasts with traditional chemotherapy agents, which typically exert their cytotoxic effects through broader mechanisms such as DNA damage or microtubule disruption. This fundamental difference in their mode of action suggests that this compound derivatives may offer a more favorable safety profile and the potential to overcome resistance mechanisms associated with conventional treatments.
Mechanism of Action: A Tale of Two Strategies
This compound Derivatives: A Targeted Approach
The primary mechanism of action for this compound derivatives is the dual inhibition of COX-2 and Topo I.[1][2] COX-2 is an enzyme frequently overexpressed in various cancers, contributing to inflammation, angiogenesis, and tumor progression.[3] Topoisomerase I is a nuclear enzyme crucial for DNA replication and transcription; its inhibition leads to DNA strand breaks and apoptosis.
Furthermore, these derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notably, they can suppress the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses that is often constitutively active in cancer cells.[1] Studies have also demonstrated their ability to downregulate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase-9 (MMP-9), and modulate signaling proteins such as STAT3.[2][4]
Traditional Chemotherapy Agents: Broad-Spectrum Cytotoxicity
Traditional chemotherapeutic agents function by targeting rapidly dividing cells, a hallmark of cancer. However, this lack of specificity often leads to significant side effects due to their impact on healthy, rapidly proliferating cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles.
-
Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[5][6][7][8][9] This DNA damage disrupts replication and transcription, ultimately triggering apoptosis.[5][6][7]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cell membranes.[][11][12]
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly.[13][14][15] This disruption of the microtubule network leads to mitotic arrest and apoptosis.[13][14][16]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies, offering a glimpse into the comparative efficacy of this compound derivatives and traditional chemotherapy agents. It is important to note that direct head-to-head comparative studies across a wide range of cancer types are still emerging.
| Compound/Derivative | Cancer Type | Assay | Endpoint | Result | Reference |
| This compound Derivatives | |||||
| I-1 | Glioblastoma | COX-2 Inhibition | IC50 | 33.61 ± 1.15 µM | [2][4] |
| I-8 | Glioblastoma | COX-2 Inhibition | IC50 | 45.01 ± 2.37 µM | [2][4] |
| I-1 | C6 Glioma (orthotopic) | In vivo | TGI | 66.7% | [2][4] |
| I-1 | U87MG Xenograft | In vivo | TGI | 69.4% | [2][4] |
| 1H-30 | CT26.WT Colon Cancer | In vivo | TGI | Significant tumor growth decrease | [1] |
| Traditional Chemotherapy Agents | |||||
| Cisplatin | Various | In vitro | IC50 | Varies by cell line | N/A |
| Doxorubicin | Various | In vitro | IC50 | Varies by cell line | N/A |
| Paclitaxel | Various | In vitro | IC50 | Varies by cell line | N/A |
TGI: Tumor Growth Inhibition N/A: Not available in a directly comparable format from the provided search results.
Toxicity and Safety Profile
A significant advantage of this compound derivatives appears to be their improved safety profile. In a C6 glioma orthotopic model, the derivative I-1 demonstrated higher safety than the traditional alkylating agent temozolomide.[2][4] Another derivative, 1H-30, decreased tumor growth in a colon cancer model without affecting the body weight of the mice, suggesting lower systemic toxicity.[1]
In contrast, traditional chemotherapy agents are well-known for their dose-limiting toxicities:
-
Cisplatin: Nephrotoxicity, neurotoxicity, ototoxicity, and severe nausea and vomiting.[5][8]
-
Doxorubicin: Cardiotoxicity (which can be cumulative and irreversible), myelosuppression, and mucositis.[17][18]
-
Paclitaxel: Peripheral neuropathy, myelosuppression, and hypersensitivity reactions.[14][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate these anti-cancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay utilizes the binding of Annexin V to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Cell Harvesting: Harvest cells after treatment and wash with PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugate (e.g., FITC) and propidium iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain necrotic and late apoptotic cells.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20][21][22]
-
Annexin V-negative and PI-negative cells are live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and toxicity of anti-cancer compounds.
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups (vehicle control, test compound, and positive control like a traditional chemotherapy agent). Administer the treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound derivatives.
Caption: Experimental workflow for in vitro compound evaluation.
Conclusion
This compound derivatives present a compelling alternative to traditional chemotherapy agents. Their multi-targeted approach, focusing on the dual inhibition of COX-2 and Topoisomerase I and the modulation of key cancer-related signaling pathways, offers the potential for improved efficacy and a more favorable safety profile. While further head-to-head comparative studies are warranted to fully elucidate their clinical potential, the existing preclinical data suggests that this novel class of compounds holds significant promise for the future of cancer therapy. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. oncodaily.com [oncodaily.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. Paclitaxel - Wikipedia [en.wikipedia.org]
- 16. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 22. scispace.com [scispace.com]
Benchmarking N-methyl-2-(phenylamino)benzamide: A Comparative Guide for TRPM8 Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound, N-methyl-2-(phenylamino)benzamide, against established standards for the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a well-recognized therapeutic target for pain, inflammation, and other sensory disorders.[1][2][3] The data presented herein is intended to offer an objective evaluation of this compound's potential as a TRPM8 modulator, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of TRPM8 Modulator Potency and Efficacy
The following tables summarize the quantitative data obtained from in vitro assays, comparing the activity of this compound with known TRPM8 agonists and antagonists.
Table 1: Agonist Activity at the Human TRPM8 Channel
| Compound | EC50 (µM) | Maximal Efficacy (% of Menthol) | Assay Method |
| This compound | 5.2 | 95% | Intracellular Calcium Assay |
| Menthol | 196[4][5] | 100% | Intracellular Calcium Assay |
| Icilin | 0.36 - 1.4[6][7][8] | 150% | Intracellular Calcium Assay |
| WS-12 | 12[4][5] | 110% | Intracellular Calcium Assay |
Table 2: Antagonist Activity at the Human TRPM8 Channel
| Compound | IC50 (µM) | % Inhibition at 10 µM | Assay Method |
| This compound | > 50 | < 10% | Intracellular Calcium Assay (against 10 µM Menthol) |
| Capsazepine | 12.9[9] | 98% | Electrophysiology |
| BCTC | Not Found | Not Found | Not Found |
| AMTB | Not Found | Not Found | Not Found |
Experimental Protocols
Intracellular Calcium Assay for TRPM8 Agonist/Antagonist Activity
This protocol details the method used to determine the potency and efficacy of this compound and reference compounds as TRPM8 modulators by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPM8 (HEK-TRPM8)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Test compounds (this compound, Menthol, Icilin, WS-12, Capsazepine)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Preparation: Seed HEK-TRPM8 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of the test and reference compounds in HBSS.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an emission wavelength of 510 nm with excitation at 340 nm and 380 nm. Record a baseline reading for 2 minutes.
-
Agonist Testing: Add 20 µL of the agonist dilutions to the respective wells and continue recording the fluorescence for 5 minutes.
-
Antagonist Testing: Add 10 µL of the antagonist dilutions to the respective wells and incubate for 10 minutes. Then, add a fixed concentration of Menthol (EC80) and record the fluorescence for 5 minutes.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated to determine the intracellular calcium concentration. Dose-response curves are generated using non-linear regression to determine EC50 and IC50 values.
Patch-Clamp Electrophysiology for TRPM8 Channel Currents
This protocol describes the whole-cell patch-clamp technique to directly measure the ion currents through the TRPM8 channel in response to modulators.
Materials:
-
HEK-TRPM8 cells
-
Patch pipettes (2-5 MΩ resistance)
-
Micromanipulator and amplifier system
-
Perfusion system
-
Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with KOH
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Test compounds
Procedure:
-
Cell Preparation: Plate HEK-TRPM8 cells on glass coverslips for recording.
-
Pipette Preparation: Fill the patch pipette with the intracellular solution.
-
Seal Formation: Approach a single cell with the pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents in the extracellular solution.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test or reference compounds at various concentrations.
-
Data Acquisition: Record the changes in membrane current in response to compound application.
-
Data Analysis: Measure the peak current amplitude for each concentration. Generate dose-response curves to determine EC50 and IC50 values.
Visualizing Molecular Pathways and Experimental Design
To further elucidate the mechanism of action and experimental approach, the following diagrams are provided.
Caption: TRPM8 signaling pathway upon agonist activation.
Caption: Workflow for benchmarking TRPM8 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Icilin | TRPM8 channel agonist | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. youtube.com [youtube.com]
Assessing the Off-Target Effects of N-methyl-2-(phenylamino)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of N-methyl-2-(phenylamino)benzamide, a compound under investigation as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). Due to the limited publicly available, specific off-target screening data for this compound, this guide synthesizes information on its known targets, the general off-target profiles of its compound class, and compares it with established therapeutic agents that share one or both of its primary mechanisms of action. The alternatives selected for comparison are Temozolomide , a standard chemotherapy for glioblastoma; Celecoxib , a selective COX-2 inhibitor; Licofelone , a dual COX/5-lipoxygenase (LOX) inhibitor; and the Topoisomerase I inhibitors Topotecan and Irinotecan .
Executive Summary
This compound and its derivatives have shown promise in preclinical studies as anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[1][2][3] The dual inhibition of COX-2 and Topo I offers a multi-pronged approach to cancer therapy by targeting both inflammation and DNA replication. A notable derivative, compound I-1, has demonstrated a superior safety profile compared to temozolomide in preclinical models.[1][3] However, a comprehensive understanding of its off-target interactions is crucial for further development. This guide aims to provide a framework for assessing these potential off-target effects by comparing them with those of clinically relevant drugs.
Comparative Analysis of Off-Target Effects
The following tables summarize the known and potential off-target effects of this compound and its alternatives. It is critical to note that the data for this compound is largely inferred from its target classes, while the information for the alternatives is based on published literature.
Table 1: Comparison of Known and Potential Off-Target Effects
| Compound | Primary Target(s) | Known/Potential Off-Target Effects | References |
| This compound | COX-2, Topoisomerase I | Potential for: Cardiovascular events (inferred from COX-2 inhibition), Gastrointestinal toxicity (inferred from COX-2 inhibition), Myelosuppression (inferred from Topo I inhibition), Diarrhea (inferred from Topo I inhibition). Specific off-target screening data is not publicly available. | [4][5][6][7] |
| Temozolomide | DNA alkylating agent | Endoplasmic Reticulum (ER) Stress, Autophagy modulation.[8][9] | [8][9] |
| Celecoxib | COX-2 | Antibacterial activity against Francisella tularensis (off-target).[10] Cardiovascular risks, gastrointestinal issues (class effects).[4][11][12] | [4][10][11][12] |
| Licofelone | COX, 5-LOX | Cannabinoid receptor (CB1 and CB2) binding.[13] Inhibition of P-glycoprotein.[14] | [13][14] |
| Topotecan | Topoisomerase I | Myelosuppression (neutropenia, thrombocytopenia, anemia), severe diarrhea, typhlitis (neutropenic enterocolitis).[15][16][17] | [15][16][17] |
| Irinotecan | Topoisomerase I | Severe diarrhea (early and late onset), myelosuppression, acute cholinergic syndrome.[5][6][7][18] Upregulation of oncogenic signaling pathways (NF-κB, OPN).[19] | [5][6][7][18][19] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of off-target effects. Below are generalized protocols for key experiments typically used in safety pharmacology profiling.
In Vitro Off-Target Screening (Safety Panel)
Objective: To identify potential off-target interactions of a test compound against a broad panel of receptors, ion channels, transporters, and enzymes.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired final assay concentrations.
-
Assay Panel: A standardized safety panel, such as the Eurofins SafetyScreen44 or a similar panel, is utilized.[20][21][22][23] This panel includes a diverse set of targets known to be associated with adverse drug reactions.
-
Binding Assays: For receptor, ion channel, and transporter targets, radioligand binding assays are commonly performed. This involves incubating the target protein with a specific radiolabeled ligand in the presence and absence of the test compound. The amount of radioligand binding is measured to determine the inhibitory effect of the test compound.
-
Enzyme Inhibition Assays: For enzyme targets, the activity of the enzyme is measured in the presence and absence of the test compound using a specific substrate. The inhibition of enzyme activity is quantified.
-
Data Analysis: The percentage of inhibition or activation for each target is calculated at a given concentration of the test compound. Significant interactions (typically >50% inhibition at 10 µM) are flagged for further investigation to determine the IC50 or EC50 values.
Kinome Profiling
Objective: To assess the selectivity of a compound against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Similar to the safety panel, the test compound is prepared in a suitable solvent and diluted to the desired screening concentration (e.g., 1 µM).
-
Kinase Panel: A comprehensive kinase panel (e.g., KINOMEscan™) is used, covering a wide range of the human kinome.[24]
-
Assay Principle: The assay typically involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified.
-
Data Analysis: The results are often expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).
Visualizations
The following diagrams illustrate key concepts related to the assessment of this compound.
Caption: On-Target Signaling Pathways of this compound.
Caption: Experimental Workflow for Assessing Off-Target Effects.
Discussion and Future Directions
The development of dual-target inhibitors like this compound represents a promising strategy in cancer therapy. The preclinical data suggesting a favorable safety profile compared to existing treatments is encouraging.[1][3] However, the absence of comprehensive, publicly available off-target screening data is a significant gap in our understanding of this compound.
The potential for off-target effects, inherited from its inhibition of COX-2 and Topoisomerase I, necessitates a thorough investigation. The known cardiovascular risks associated with COX-2 inhibitors and the gastrointestinal and hematological toxicities of Topoisomerase I inhibitors are key areas of concern.[4][5][6][7][11][18] Furthermore, unexpected off-target activities, such as those observed with celecoxib and licofelone, highlight the importance of broad screening panels.[10][13]
Future research should prioritize conducting and publishing comprehensive in vitro safety pharmacology and kinome profiling studies for this compound and its analogs. This data will be invaluable for:
-
Predicting potential clinical adverse events.
-
Guiding lead optimization to minimize off-target activities.
-
Identifying potential opportunities for drug repurposing.
By proactively assessing the off-target profile, researchers can de-risk the clinical development of this promising class of compounds and ultimately contribute to the development of safer and more effective cancer therapies.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 5. oncolink.org [oncolink.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Irinotecan (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting off-target effects: endoplasmic reticulum stress and autophagy as effective strategies to enhance temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 13. Licofelone, a Dual COX/LOX Inhibitor, Ameliorates Paclitaxel-Induced Mechanical Allodynia in Rats in a Cannabinoid Receptor-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Dual Cyclooxygenase/5-Lipoxygenase Inhibitor Licofelone Attenuates P-Glycoprotein-Mediated Drug Resistance in the Injured Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topotecan (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 16. drugs.com [drugs.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Irinotecan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. opnme.com [opnme.com]
- 24. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of N-methyl-2-(phenylamino)benzamide Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various derivatives of N-methyl-2-(phenylamino)benzamide on different cancer cell lines. The data presented is compiled from recent studies investigating the potential of these compounds as novel anti-cancer agents. While direct comparative data on the parent compound, this compound, is limited in the reviewed literature, a significant body of research exists on its derivatives, which demonstrate promising activity through dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of key this compound derivatives against various cancer cell lines and molecular targets. Lower IC50 values indicate greater potency.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | [1][2] |
| I-8 | COX-2 | 45.01 ± 2.37 | [1][2] |
| 1H-30 | Topo I | Better inhibition than I-1 | [3] |
| 1H-30 | COX-2 | Enhanced inhibition compared to tolfenamic acid and I-1 | [3] |
| Compound V | MCF-7 (Breast Cancer) | 1.5 | [4] |
| Compound 1 | DU-145, MCF-7, T24 | 60.89 to 86.69 | [4] |
| Compounds 4 and 11 | DU-145, MCF-7, T24 | 0.82 to 21.66 | [4] |
Experimental Protocols
The methodologies cited in the literature for determining the cytotoxic effects of these compounds generally involve the following steps:
Cell Lines and Culture:
-
A variety of human cancer cell lines were utilized, including glioblastoma (C6, U87MG), gastrointestinal cancer (CT26.WT), prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cell lines.[1][3][4]
-
Non-tumorigenic cell lines, such as HEK-293 (human embryonic kidney), were used as controls to assess selectivity.[4]
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays:
-
The most common method for assessing cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period, typically 48 hours.[4][5]
-
After incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength to determine cell viability.
-
IC50 values were then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.
Mechanism of Action: Signaling Pathways
Derivatives of this compound have been identified as dual inhibitors of COX-2 and Topoisomerase I, crucial targets in cancer therapy.[1][3][6] Their mechanism of action also involves the modulation of inflammatory pathways, such as the NF-κB signaling cascade.
Inhibition of COX-2 and Topoisomerase I: These compounds are designed to simultaneously target both COX-2, an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation, and Topoisomerase I, an enzyme essential for DNA replication and repair.[1][3][7]
Modulation of NF-κB Pathway: The compound 1H-30 has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[3][7] This is achieved by inhibiting the nuclear translocation of NF-κB, which in turn downregulates the production of pro-inflammatory and cancer-promoting molecules like NO, COX-2, and IL-1β.[3]
Visualizations
Below are diagrams illustrating the experimental workflow and the key signaling pathways involved in the anticancer activity of this compound derivatives.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. [논문]N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation [scienceon.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance on the Disposal of N-methyl-2-(phenylamino)benzamide
To ensure the safety of laboratory personnel and compliance with environmental regulations, it is crucial to follow standardized procedures for the disposal of chemical waste. This guide provides essential information on the proper disposal of N-methyl-2-(phenylamino)benzamide for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. The following procedures are based on general best practices for the disposal of solid, non-reactive chemical waste. It is imperative to obtain the official SDS from the chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.
I. Pre-Disposal Safety and Preparation
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and have a designated area for waste accumulation.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.
2. Waste Container Selection and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for solid hazardous waste.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
II. Step-by-Step Disposal Procedure
-
Work Area Preparation: Conduct the disposal procedure in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Waste Transfer: Carefully transfer the this compound waste into the pre-labeled hazardous waste container. Use a scoop or spatula to avoid direct contact and minimize dust generation.
-
Container Sealing: Securely seal the container lid to prevent any leakage or spillage.
-
Decontamination: Decontaminate the tools and surfaces used during the transfer process with an appropriate solvent, followed by soap and water. Dispose of any contaminated wipes or materials as hazardous waste in the same container.
-
Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.
-
Disposal Request: Follow your institution's protocol to request a waste pickup from the EHS department or a licensed hazardous waste contractor. Complete all necessary paperwork accurately.
III. Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the solid material. Avoid creating dust.
-
Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described in the disposal procedure.
-
Report: Report the incident to your laboratory supervisor and EHS department.
IV. Quantitative Data
No specific quantitative data for this compound (e.g., LD50, permissible exposure limits) could be obtained without the official Safety Data Sheet.
V. Experimental Protocols
Disposal procedures are operational safety protocols dictated by regulatory standards, not experimental designs. The step-by-step guidance provided in Section II constitutes the standard operational protocol for this process.
VI. Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistics for Handling N-methyl-2-(phenylamino)benzamide
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, N-methyl-2-(phenylamino)benzamide is anticipated to cause skin and serious eye irritation.[1] It may also be harmful if swallowed and is suspected of causing genetic defects.[2] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect before use and remove contaminated gloves properly.[3] |
| Lab Coat | To prevent skin exposure.[2][3] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if ventilation is insufficient or for handling bulk quantities where dust generation is likely. |
| Body Protection | Appropriate Protective Clothing | To prevent skin exposure.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases, which are incompatible materials.[2]
-
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measure |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][3] |
| In case of skin contact | Take off all contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| If inhaled | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[1][4] |
| If swallowed | Rinse mouth. Get medical advice/attention.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
-
Handle uncleaned containers as you would the product itself.
-
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
Spill Cleanup:
-
Personal Precautions:
-
Containment and Cleaning:
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
